N-[(+)-Jasmonoyl]-(L)-isoleucine
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H29NO4 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-[[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C18H29NO4/c1-4-6-7-8-14-13(9-10-15(14)20)11-16(21)19-17(18(22)23)12(3)5-2/h6-7,12-14,17H,4-5,8-11H2,1-3H3,(H,19,21)(H,22,23)/b7-6-/t12-,13-,14-,17-/m0/s1 |
InChI Key |
IBZYPBGPOGJMBF-USJDGMIGSA-N |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)N[C@@H]([C@@H](C)CC)C(=O)O |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O |
Origin of Product |
United States |
Biosynthesis of N + Jasmonoyl L Isoleucine
Precursor Pathways and Early Steps in Jasmonate Biosynthesis
The journey to N-[(+)-Jasmonoyl]-(L)-isoleucine begins with the mobilization of fatty acids and their conversion through a series of enzymatic steps known as the octadecanoid pathway.
Origin from Polyunsaturated Fatty Acids
The biosynthesis of jasmonates is initiated by the release of α-linolenic acid, an 18-carbon polyunsaturated fatty acid, from galactolipids in chloroplast membranes. researchgate.netoup.com This release is often triggered by various stress signals, such as mechanical wounding or pathogen attack. oup.comnih.gov Specific lipase (B570770) enzymes are responsible for this initial step, making α-linolenic acid available for the subsequent enzymatic reactions. wikipedia.org
The Octadecanoid Pathway: From α-Linolenic Acid to 12-Oxo-Phytodienoic Acid (OPDA)
Once released, α-linolenic acid enters the octadecanoid pathway, a series of enzymatic reactions occurring within the chloroplasts. researchgate.netnih.gov The key steps in this pathway are:
Oxygenation: The enzyme lipoxygenase (LOX) catalyzes the oxidation of α-linolenic acid to form 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT). oup.comwikipedia.org
Dehydration and Cyclization: Subsequently, allene (B1206475) oxide synthase (AOS) converts 13-HPOT to an unstable allene oxide. researchgate.netoup.com This intermediate is then cyclized by allene oxide cyclase (AOC) to produce 12-oxo-phytodienoic acid (OPDA). researchgate.netwikipedia.org
These initial steps, localized in the plastids, are crucial for setting the stage for the final stages of jasmonic acid synthesis. researchgate.netnih.gov
Peroxisomal Steps: Reduction and β-Oxidation to Jasmonic Acid
Following its synthesis in the chloroplast, OPDA is transported to the peroxisomes for further modification. researchgate.netnih.govnih.gov The peroxisome is a microbody organelle involved in various metabolic processes, including the breakdown of fatty acids through beta-oxidation. youtube.comyoutube.com The key events in the peroxisome are:
Reduction: The enzyme 12-oxo-phytodienoic acid reductase 3 (OPR3) reduces the cyclopentenone ring of OPDA to form 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). nih.govnih.govuni-hohenheim.de
β-Oxidation: OPC-8:0 then undergoes three cycles of β-oxidation, a process that shortens the carboxylic acid side chain by two carbons in each cycle. wikipedia.orgnih.govnih.gov This series of reactions ultimately yields jasmonic acid (JA). wikipedia.orgnih.gov It is generally accepted that prior to entering the β-oxidation cycle, the JA precursors are activated to their CoA derivatives. nih.govnih.gov
Conjugate
While jasmonic acid itself has some biological activity, its conjugation with the amino acid L-isoleucine to form this compound (JA-Ile) is the critical activation step for most jasmonate-regulated responses. biorxiv.orgnih.govbiorxiv.org
Role of Jasmonate Resistant 1 (JAR1) Enzyme
The key enzyme responsible for the synthesis of JA-Ile is Jasmonate Resistant 1 (JAR1). oup.combiorxiv.orgbiorxiv.org JAR1 belongs to the firefly luciferase superfamily of adenylate-forming enzymes. nih.gov Its primary role is to catalyze the formation of an amide bond between the carboxyl group of jasmonic acid and the amino group of L-isoleucine. uniprot.org Studies have shown that mutants lacking a functional JAR1 enzyme are insensitive to jasmonate and exhibit impaired defense responses. biorxiv.orgnih.gov While JAR1 can use other amino acids like valine, leucine, and phenylalanine in vitro, L-isoleucine is the primary conjugate in vivo for activating defense signaling. uniprot.org
ATP-Dependent Ligation of Jasmonic Acid and L-Isoleucine
The conjugation of jasmonic acid and L-isoleucine by JAR1 is an energy-dependent process that requires adenosine (B11128) triphosphate (ATP). nih.govnih.gov The reaction proceeds through a two-step mechanism:
Adenylation of Jasmonic Acid: JAR1 first activates the carboxyl group of jasmonic acid by reacting it with ATP. This results in the formation of a jasmonoyl-adenylate intermediate and the release of pyrophosphate. nih.govnih.gov
Ligation with L-Isoleucine: The activated jasmonoyl group is then transferred from the adenylate to the amino group of L-isoleucine, forming the final product, this compound, and releasing adenosine monophosphate (AMP). nih.gov
This ATP-dependent ligation ensures that the formation of the highly active JA-Ile is tightly regulated within the cell. The (+)-7-iso-jasmonoyl-L-isoleucine stereoisomer is recognized as the endogenous bioactive form. researchgate.netnih.gov
Stereochemical Considerations in this compound Synthesis
The biological activity of jasmonates is highly dependent on their stereochemistry. The jasmonic acid molecule has two chiral centers, which means multiple stereoisomers can exist. However, the plant's signaling system shows a strong preference for a single, specific isomer. nih.govnih.gov
Formation of the Bioactive (+)-7-iso-Jasmonoyl-L-isoleucine Isomer
The biologically active form of the hormone is (+)-7-iso-Jasmonoyl-L-isoleucine, also denoted as the (3R,7S) isomer. nih.govnih.gov The biosynthetic pathway is geared towards producing this specific isomer. The enzymes involved in the conversion of OPDA in the peroxisomes are stereospecific, leading to the formation of (+)-7-iso-jasmonic acid. frontiersin.org
The subsequent conjugation step, catalyzed by the JAR1 enzyme, also exhibits a high degree of substrate specificity. ebi.ac.uknih.govnih.gov Studies have shown that JAR1 preferentially utilizes (+)-7-iso-jasmonic acid over other isomers of jasmonic acid. ebi.ac.uk For instance, a tomato enzyme similar to JAR1 was found to be about 10-fold more active with (+)-7-iso-JA than with its epimer, (-)-JA. ebi.ac.uk This enzymatic selectivity ensures the primary production of the most potent form of the hormone, (+)-7-iso-Jasmonoyl-L-isoleucine. ebi.ac.uknih.gov
Metabolism and Catabolism of N + Jasmonoyl L Isoleucine
Oxidative Deactivation Pathways
A primary route for inactivating JA-Ile is through oxidation, a process mediated by a specific group of enzymes that chemically alter the jasmonate structure, rendering it biologically inert. frontiersin.orgfrontiersin.org
The cytochrome P450 (CYP) superfamily, particularly the CYP94 family, is central to the oxidative catabolism of JA-Ile. frontiersin.orgfrontiersin.orgnih.gov In the model organism Arabidopsis thaliana, enzymes such as CYP94B3 and CYP94C1 are key players in this process. nih.govoup.com These monooxygenase enzymes catalyze the hydroxylation of JA-Ile. frontiersin.orgpnas.org The expression of the genes encoding these enzymes is typically induced by jasmonates themselves, establishing a negative feedback loop that helps to dampen the hormonal signal. pnas.org
The enzymatic action of CYP94B3 on JA-Ile leads to the creation of 12-hydroxy-JA-Ile (12-OH-JA-Ile). frontiersin.orgpnas.org This initial hydroxylation at the C-12 position is a critical deactivating step. frontiersin.org Following this, 12-OH-JA-Ile can undergo further oxidation, a reaction preferentially catalyzed by CYP94C1, to form 12-carboxy-JA-Ile (12-COOH-JA-Ile). nih.govoup.com This sequential two-step oxidation of the terminal carbon on the pentenyl side chain effectively neutralizes the hormone's activity. nih.govoup.com While 12-OH-JA-Ile has significantly reduced biological activity, 12-COOH-JA-Ile is considered completely inactive. oup.comresearchgate.net
Hydrolytic Deactivation Pathways
Alongside oxidation, JA-Ile activity is attenuated through hydrolysis, which severs the amide bond connecting jasmonic acid to the amino acid L-isoleucine. nih.govnih.gov
A key enzyme in the hydrolytic deactivation of JA-Ile is Jasmonoyl-L-isoleucine Hydrolase 1 (JIH1). nih.govtandfonline.com This enzyme specifically targets and cleaves the amide linkage of JA-Ile, releasing jasmonic acid (JA) and L-isoleucine. nih.govnih.gov In Nicotiana attenuata, silencing the gene for JIH1 resulted in a dramatic increase in JA-Ile levels after simulated herbivory, highlighting its crucial role in terminating the jasmonate signal. nih.govnih.gov
Other amido-hydrolases also participate in JA-Ile hydrolysis. In Arabidopsis, IAR3 (IAA-Alanine Resistant 3) and ILL6 (IAA-Leucine Resistant-Like 6) have been identified as enzymes that hydrolyze JA-Ile. nih.govnih.gov These enzymes are part of a broader family of hydrolases that act on amino acid conjugates of various plant hormones. nih.gov Interestingly, research indicates that IAR3 and ILL6 can also act on the oxidized form, 12-OH-JA-Ile, cleaving it to produce 12-hydroxy-jasmonic acid (12-OH-JA). nih.gov This demonstrates a coordinated action between oxidative and hydrolytic pathways. nih.gov
Regulation of N-[(+)-Jasmonoyl]-(L)-isoleucine Homeostasis
The maintenance of JA-Ile homeostasis is a dynamic equilibrium between its synthesis and breakdown. frontiersin.orgfrontiersin.org The accumulation of JA-Ile initiates a feedback mechanism, prompting the expression of genes responsible for its own catabolism, including the CYP94 enzymes and hydrolases like JIH1, IAR3, and ILL6. pnas.orgnih.gov This regulatory network ensures that the jasmonate signal is transient, preventing a sustained and potentially harmful stress response throughout the plant. nih.gov The intricate balance between the anabolic and catabolic pathways enables plants to mount a swift and effective defense against threats while minimizing the associated energy costs to growth and development. frontiersin.org
Table of Metabolic Enzymes
| Enzyme Family | Key Enzymes | Function | Resulting Product(s) |
|---|---|---|---|
| Cytochrome P450 | CYP94B3 | Hydroxylation of JA-Ile | 12-OH-JA-Ile |
| Cytochrome P450 | CYP94C1 | Oxidation of 12-OH-JA-Ile | 12-COOH-JA-Ile |
| Hydrolase | JIH1 | Hydrolysis of JA-Ile | Jasmonic acid, L-isoleucine |
Table of Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | JA-Ile |
| 12-hydroxy-N-[(+)-Jasmonoyl]-(L)-isoleucine | 12-OH-JA-Ile |
| 12-carboxy-N-[(+)-Jasmonoyl]-(L)-isoleucine | 12-COOH-JA-Ile |
| Jasmonic acid | JA |
| 12-hydroxy-jasmonic acid | 12-OH-JA |
| Jasmonoyl-L-isoleucine Hydrolase 1 | JIH1 |
| IAA-Alanine Resistant 3 | IAR3 |
| IAA-Leucine Resistant-Like 6 | ILL6 |
Turnover Dynamics and Signal Attenuation
The physiological response to this compound (JA-Ile) is tightly regulated, not only by its biosynthesis but also by its rapid metabolic turnover. This process of catabolism and deactivation is crucial for attenuating the jasmonate signal, allowing the plant to fine-tune its responses to developmental cues and environmental stresses and to switch off the response once the stress has subsided. nih.gov The dynamic interplay between the synthesis and degradation of JA-Ile dictates the intensity and duration of the signaling output.
Two primary enzymatic pathways are responsible for the turnover of JA-Ile: ω-oxidation and hydrolysis. nih.govnih.gov These pathways convert the highly active JA-Ile into derivatives with significantly reduced or no biological activity, thereby terminating the signal. nih.gov
The ω-oxidation pathway is considered the major route for JA-Ile catabolism. nih.gov This pathway involves the sequential oxidation of the pentenyl side chain of the jasmonate moiety. The process is initiated by members of the CYP94 family of cytochrome P450 monooxygenases. nih.govfrontiersin.org In the model plant Arabidopsis thaliana, the enzyme CYP94B3 catalyzes the hydroxylation of JA-Ile at the C-12 position, producing 12-hydroxy-JA-Ile (12-OH-JA-Ile). nih.govresearchgate.net This product is then further oxidized by another cytochrome P450, CYP94C1, which converts 12-OH-JA-Ile into 12-carboxy-JA-Ile (12-COOH-JA-Ile). nih.govresearchgate.net CYP94C1 can also directly oxidize JA-Ile to 12-COOH-JA-Ile. researchgate.net These oxidized derivatives, particularly 12-COOH-JA-Ile, have a strongly reduced capacity to promote the formation of the co-receptor complex between COI1 and JAZ proteins, rendering them largely inactive. nih.gov While initially considered an inactive metabolite, recent studies suggest that 12-OH-JA-Ile may function as a weak ligand for the COI1-JAZ co-receptor, potentially playing a role in modulating or fine-tuning the jasmonate response. researchgate.netresearchgate.netnih.gov
The second major pathway for JA-Ile deactivation is hydrolysis, which is catalyzed by amidohydrolases. nih.govnih.gov In Arabidopsis, the enzymes IAR3 and ILL6 cleave the amide bond linking jasmonic acid to isoleucine, releasing free (+)-7-iso-jasmonic acid and L-isoleucine. nih.govnih.gov These enzymes can also act on 12-OH-JA-Ile, producing 12-hydroxyjasmonic acid (12-OH-JA). nih.gov By depleting the pool of the active hormone, these hydrolases contribute significantly to the attenuation of the jasmonate signal. nih.gov
The turnover of JA-Ile is a highly dynamic process. Following stimuli such as mechanical wounding, the levels of JA-Ile accumulate rapidly within minutes but then decrease significantly within a few hours as catabolic pathways are induced. frontiersin.orgresearchgate.net This transient spike is characteristic of a signaling molecule that needs to act quickly and be rapidly removed to prevent a sustained, potentially detrimental, response. The dynamics of this turnover can vary depending on the specific tissue and the nature of the stimulus. For instance, in Arabidopsis flowers, a rapid decline in JA-Ile levels occurs upon flower opening, which is correlated with a massive accumulation of its oxidized catabolite, 12-COOH-JA-Ile, a process predominantly driven by the enzyme CYP94C1. mdpi.comresearchgate.net In contrast, leaves responding to wounding exhibit a different dynamic, with a sharp but transient accumulation of JA-Ile that is followed by the appearance of various ω-oxidized derivatives. mdpi.comresearchgate.net This demonstrates that while the enzymatic routes are conserved, the jasmonate metabolic grid is flexible and can be dynamically equilibrated to produce specific blends of compounds tailored to different physiological situations. researchgate.net
Table 1: Key Enzymes in the Turnover and Signal Attenuation of this compound in Arabidopsis thaliana
| Enzyme Family | Enzyme | Substrate(s) | Product(s) | Function |
| Cytochrome P450 | CYP94B3 | This compound | 12-hydroxy-JA-Ile (12-OH-JA-Ile) | Hydroxylation, first step in oxidative catabolism. nih.govresearchgate.net |
| Cytochrome P450 | CYP94C1 | 12-hydroxy-JA-Ile, this compound | 12-carboxy-JA-Ile (12-COOH-JA-Ile) | Oxidation, second step in oxidative catabolism. nih.govresearchgate.net |
| Amidohydrolase | IAR3 | This compound, 12-hydroxy-JA-Ile | (+)-7-iso-Jasmonic acid, 12-hydroxyjasmonic acid | Hydrolysis, cleavage of the amino acid conjugate. nih.govnih.gov |
| Amidohydrolase | ILL6 | This compound, 12-hydroxy-JA-Ile | (+)-7-iso-Jasmonic acid, 12-hydroxyjasmonic acid | Hydrolysis, cleavage of the amino acid conjugate. nih.govnih.gov |
Table 2: Relative Biological Activity of this compound and its Catabolites
| Compound | Common Abbreviation | Relative Biological Activity | Role in Signal Attenuation |
| This compound | JA-Ile | High | The primary active hormone that initiates the signaling cascade. nih.gov |
| 12-hydroxy-N-[(+)-Jasmonoyl]-(L)-isoleucine | 12-OH-JA-Ile | Reduced/Weak | An intermediate catabolite with attenuated activity, contributes to signal modulation. researchgate.netresearchgate.net |
| 12-carboxy-N-[(+)-Jasmonoyl]-(L)-isoleucine | 12-COOH-JA-Ile | Inactive | The final product of the main oxidative pathway, leading to signal termination. nih.govnih.gov |
| (+)-7-iso-Jasmonic acid | JA | Low/Inactive (as a ligand) | Product of hydrolysis; requires re-conjugation to become active. nih.govnih.gov |
Perception and Signal Transduction Mechanisms of N + Jasmonoyl L Isoleucine
Coreceptor Complex Formation
The perception of N-[(+)-Jasmonoyl]-(L)-isoleucine is not mediated by a single protein but by a coreceptor complex that assembles in the presence of the hormone. This complex formation is a critical initial step that ensures high specificity and affinity for the bioactive hormone, linking its presence to downstream signaling events. The key players in this process are the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1), the Jasmonate ZIM-Domain (JAZ) repressor proteins, and the signaling molecule inositol (B14025) pentakisphosphate (InsP5).
CORONATINE INSENSITIVE 1 (COI1) is an F-box protein that functions as the primary receptor for JA-Ile. nih.govresearchgate.net Structurally, COI1 contains an open pocket that specifically recognizes the biologically active (3R,7S) stereoisomer of jasmonoyl-l-isoleucine with high specificity. nih.gov COI1 is a component of a larger E3 ubiquitin ligase complex known as SCFCOI1. nih.govresearchgate.netnih.gov While COI1 is essential for JA-Ile perception, its interaction with the hormone is stabilized and potentiated by the presence of its coreceptors, the JAZ proteins. nih.govnih.gov The interaction is hormone-dependent, meaning that the physical association between COI1 and JAZ proteins is promoted by JA-Ile. osti.govnih.gov This hormone acts as a form of "molecular glue," facilitating the assembly of the stable COI1-JAZ coreceptor complex. msu.edu
Jasmonate ZIM-Domain (JAZ) proteins are a family of transcriptional repressors that play a central role in the jasmonate signaling pathway. nih.govnih.govoup.com In the absence of JA-Ile, JAZ proteins bind to and inhibit various transcription factors, preventing the expression of jasmonate-responsive genes. nih.govosti.gov
JAZ proteins are characterized by two key conserved domains: the ZIM domain and the C-terminal Jas domain. nih.govosti.govmsu.edu The Jas domain is critical for the interaction with COI1. nih.govmsu.edu This domain contains a degron sequence, which is a specific motif required for the protein to be targeted for degradation. nih.govmsu.edu The binding of JA-Ile to COI1 creates a surface that is recognized by the Jas domain of a JAZ protein. nih.gov This leads to the recruitment of the JAZ repressor to the SCFCOI1 complex. researchgate.netoup.com Research has shown that the C-terminal Jas motif is both necessary and sufficient for this hormone-dependent interaction with COI1. nih.govresearchgate.net Specifically, two positively charged amino acid residues within the Jas domain have been identified as essential for the interaction with COI1. nih.gov
Structural and pharmacological studies have identified inositol pentakisphosphate (InsP5) as a third, crucial component of the jasmonate coreceptor complex. nih.gov InsP5 acts as a cofactor, interacting with both COI1 and the JAZ protein adjacent to the JA-Ile binding site. nih.gov This interaction is vital for potentiating the receptor complex and achieving high-affinity binding of the hormone. nih.gov The discovery of InsP5's role highlights the complexity of jasmonate perception, revealing that the functional receptor is a ternary complex of COI1, a JAZ protein, and InsP5, all brought together by the bioactive hormone JA-Ile. nih.gov
Table 1: Components of the this compound Coreceptor Complex
| Component | Type | Key Function in Perception |
|---|---|---|
| CORONATINE INSENSITIVE 1 (COI1) | F-box Protein | Directly binds this compound; serves as the substrate recognition subunit of the SCFCOI1 E3 ligase. nih.govresearchgate.netnih.gov |
| Jasmonate ZIM-Domain (JAZ) Proteins | Repressor Proteins | Act as coreceptors; their Jas domain interacts with the COI1-JA-Ile complex, targeting them for degradation. nih.govnih.govnih.gov |
| Inositol Pentakisphosphate (InsP5) | Signaling Molecule | Acts as a cofactor that binds to both COI1 and JAZ, potentiating high-affinity hormone binding. nih.gov |
| This compound (JA-Ile) | Phytohormone | The bioactive ligand that acts as a "molecular glue" to promote the stable assembly of the COI1-JAZ-InsP5 complex. nih.govmsu.edu |
Ubiquitination and Proteasomal Degradation
Following the formation of the coreceptor complex, the signaling cascade proceeds through the ubiquitin-proteasome system. This mechanism ensures the irreversible removal of the JAZ repressors, thereby derepressing the transcription of target genes.
The COI1 protein is part of a multi-subunit Cullin-RING E3 ubiquitin ligase complex, designated SCFCOI1. researchgate.netfrontiersin.org These complexes are conserved cellular machines that mediate the final step in the ubiquitination pathway, which is the transfer of ubiquitin to a target protein. nih.govnih.gov The SCFCOI1 complex consists of four core subunits: S-Phase Kinase-Associated Protein 1 (SKP1, known as ASK1 or ASK2 in Arabidopsis), Cullin 1 (CUL1), the RING-Box Protein 1 (RBX1), and the F-box protein (COI1). nih.govfrontiersin.org
Within this architecture, CUL1 acts as a scaffold. frontiersin.org The F-box protein, COI1, functions as the substrate receptor, providing specificity by binding directly to the JAZ proteins in a JA-Ile-dependent manner. nih.govnih.gov Once the JAZ protein is recruited, the SCFCOI1 complex catalyzes the covalent attachment of multiple ubiquitin molecules (polyubiquitination) to the JAZ protein. researchgate.netosti.govresearchgate.net This polyubiquitin (B1169507) chain serves as a signal for the protein's destruction.
Table 2: Subunits of the SCFCOI1 E3 Ubiquitin Ligase Complex
| Subunit | Protein Family | Function |
|---|---|---|
| SKP1 (e.g., ASK1/ASK2) | SKP1-like protein | Adaptor protein that links the F-box protein (COI1) to the Cullin scaffold. nih.govfrontiersin.org |
| CUL1 | Cullin | Scaffold protein that organizes the complex, binding to both SKP1 and RBX1. researchgate.netfrontiersin.org |
| RBX1 | RING-finger protein | Recruits the ubiquitin-conjugating enzyme (E2) that carries activated ubiquitin. frontiersin.org |
| COI1 | F-box protein | Substrate specificity factor that recognizes and binds the JAZ repressor in the presence of JA-Ile. nih.govnih.gov |
The polyubiquitinated JAZ proteins are subsequently recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for regulated proteolysis in eukaryotic cells. nih.govosti.govoup.comresearchgate.net The destruction of JAZ repressors is a confirmed and essential step in jasmonate signaling. nih.gov This degradation can be experimentally blocked by inhibitors of the 26S proteasome, such as MG132, which leads to the stabilization of JAZ proteins even in the presence of the hormone. researchgate.net
The degradation of JAZ proteins is the culminating event of the perception pathway. By eliminating these repressors, the transcription factors they were inhibiting (such as MYC2) are released. nih.govnih.gov Once freed, these transcription factors can activate the expression of a wide array of early and late jasmonate-responsive genes, leading to the diverse physiological and defense responses associated with jasmonate signaling. nih.govmsu.edu
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Inositol Pentakisphosphate |
| Ubiquitin |
| Coronatine |
| Jasmonic Acid |
Transcriptional Regulation by this compound
The core of this compound signaling lies in its ability to control the activity of transcription factors, thereby modulating the expression of a vast number of genes. This regulation is primarily achieved through a derepression mechanism involving the degradation of transcriptional repressors.
In the absence of this compound, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors. mdpi.com They bind to and inhibit the activity of various transcription factors, including the master regulator MYC2 and its homologs MYC3 and MYC4. frontiersin.orgnih.gov This repression is often facilitated by the recruitment of co-repressors like TOPLESS (TPL) through an adaptor protein called NINJA (Novel Interactor of JAZ). mdpi.com
The accumulation of this compound triggers its binding to a co-receptor complex composed of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the JAZ repressor. mdpi.comfrontiersin.org COI1 is a component of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1. mdpi.com The formation of the this compound-COI1-JAZ complex leads to the ubiquitination of the JAZ protein, marking it for degradation by the 26S proteasome. mdpi.comfrontiersin.org
The degradation of JAZ repressors liberates the MYC transcription factors, allowing them to bind to the promoter regions of target genes and activate their transcription. frontiersin.orgresearchgate.net This release from repression is a critical step in initiating jasmonate-responsive gene expression. The Mediator complex, particularly the subunit MED25, plays a crucial role in this process by interacting with MYC2 and facilitating the recruitment of RNA polymerase II to initiate transcription. frontiersin.orgnih.gov
Table 1: Key Proteins Involved in the Release of MYC Transcription Factors
| Protein | Family/Type | Function in this compound Signaling |
| COI1 | F-box protein | Co-receptor for this compound; facilitates JAZ degradation. mdpi.comfrontiersin.org |
| JAZ | TIFY protein family | Transcriptional repressors that bind to and inhibit MYC transcription factors. mdpi.comfrontiersin.org |
| MYC2/3/4 | bHLH transcription factors | Master regulators of jasmonate-responsive gene expression; activated upon JAZ degradation. frontiersin.orgnih.gov |
| NINJA | Adaptor protein | Recruits the co-repressor TOPLESS to the JAZ-MYC complex. mdpi.com |
| TOPLESS (TPL) | Transcriptional co-repressor | Represses gene expression when recruited by NINJA. mdpi.com |
| MED25 | Mediator complex subunit | Coactivator that interacts with MYC2 to promote transcription. frontiersin.orgnih.gov |
| SCFCOI1 | E3 ubiquitin ligase complex | Catalyzes the ubiquitination of JAZ proteins for proteasomal degradation. mdpi.com |
The activation of MYC transcription factors leads to a large-scale transcriptional reprogramming within the plant cell. nih.gov These transcription factors bind to specific DNA sequences, such as the G-box motif, present in the promoters of jasmonate-responsive genes. nih.gov
A wide range of genes are regulated by this compound, and their products are involved in various physiological processes. For instance, genes involved in defense against herbivores and necrotrophic pathogens are strongly induced. scispace.com This includes genes encoding enzymes for the biosynthesis of secondary metabolites like glucosinolates and terpenoids, as well as proteins with direct defensive functions like vegetative storage proteins (VSP1 and VSP2). nih.govnih.govbiorxiv.org
Furthermore, this compound signaling influences plant development, including processes like lateral root formation, flower development, and senescence. oup.commdpi.com The expression of genes involved in these developmental programs is also under the control of the JAZ-MYC regulatory module. For example, in Arabidopsis, MYC2 differentially regulates two branches of the jasmonate signaling pathway, activating genes involved in wounding responses while repressing those related to pathogen defense. scispace.com
Recent research has also unveiled a non-canonical signaling module where external this compound can amplify its own signaling and that of the plant elicitor peptide receptor (PEPR) pathway. nih.gov MYC2 activates the expression of PEPR1 and PEPR2, leading to an amplification loop that enhances the plant's immune response. nih.gov
Table 2: Examples of Genes Regulated by this compound
| Gene | Gene Product Function | Regulatory Effect of this compound |
| VSP1/VSP2 | Vegetative Storage Proteins | Upregulation; involved in defense against insects. nih.govbiorxiv.org |
| LOX2 | Lipoxygenase 2 | Upregulation; involved in jasmonic acid biosynthesis. nih.gov |
| AOS | Allene (B1206475) Oxide Synthase | Upregulation; key enzyme in jasmonic acid biosynthesis. nih.gov |
| OPR3 | 12-oxophytodienoate Reductase 3 | Upregulation; involved in jasmonic acid biosynthesis. nih.gov |
| PEPR1/PEPR2 | Plant Elicitor Peptide Receptors | Upregulation; amplifies immune signaling. nih.gov |
| ASA1/YUC2 | Anthranilate Synthase α1 / Yucca2 | Upregulation; involved in auxin biosynthesis for lateral root formation. mdpi.com |
Negative Feedback Loops in this compound Signaling
To prevent an overactive or prolonged defense response, which can be detrimental to plant growth, the this compound signaling pathway is tightly regulated by several negative feedback loops.
One of the primary mechanisms of negative feedback is the transcriptional activation of the JAZ genes themselves by the newly released MYC transcription factors. nih.govnih.gov This means that as MYC2 becomes active, it drives the production of more JAZ repressor proteins. These newly synthesized JAZ proteins can then bind to MYC2, re-establishing repression and dampening the signaling output. nih.gov This creates a regulatory circuit that allows for a transient response to the this compound signal.
Another layer of negative regulation involves the catabolism of the active hormone. The levels of this compound are attenuated through hydroxylation by cytochrome P450 enzymes, such as CYP94B3 and CYP94C1, and through hydrolysis back to jasmonic acid by amidohydrolases like IAR3 and JIH1. mdpi.comnih.govnih.gov The expression of some of these catabolic enzymes can be induced by jasmonates, creating a feedback loop that reduces the concentration of the active signal. For example, silencing the JIH1 gene in Nicotiana attenuata leads to increased levels of this compound and enhanced resistance to herbivores, demonstrating the importance of this catabolic pathway in attenuating the defense response. nih.gov
Furthermore, some bHLH transcription factors that are closely related to the MYC activators, such as the JASMONATE-ASSOCIATED MYC2-LIKE (JAM) and MYC2-TARGETED BHLH (MTB) proteins, act as repressors. frontiersin.org They can competitively bind to the same promoter regions as the activating MYCs, thereby inhibiting the expression of jasmonate-responsive genes. frontiersin.org
Physiological Roles of N + Jasmonoyl L Isoleucine in Plant Processes
N-[(+)-Jasmonoyl]-(L)-isoleucine, the bioactive form of the plant hormone jasmonate, is a critical signaling molecule that regulates a wide array of physiological processes, most notably those involved in responding to environmental challenges. nih.govresearcher.life This lipid-derived compound orchestrates complex transcriptional changes that enable plants to adapt to both biotic and abiotic pressures. nih.govresearchgate.net
This compound in Plant Stress Responses
The accumulation of this compound is a primary response to various stress cues, triggering a cascade of defensive actions. nih.gov The perception of this hormone by the COI1-JAZ co-receptor complex is a central event, leading to the degradation of JAZ repressor proteins and the subsequent activation of transcription factors that regulate stress-responsive genes. nih.govresearchgate.netnih.gov This signaling pathway is fundamental to a plant's ability to survive attacks from pests and pathogens and to tolerate harsh environmental conditions.
In the face of biotic threats, such as attacks by insects or microbial pathogens, plants synthesize and accumulate this compound to mount an effective defense. nih.govbiorxiv.org This hormonal signal is essential for upregulating defense mechanisms tailored to the specific type of aggressor. nih.gov
This compound plays a pivotal role in orchestrating defenses against herbivorous insects. nih.govresearchgate.net Mechanical damage and chemical elicitors from insect oral secretions trigger the rapid biosynthesis of jasmonic acid (JA) and its subsequent conjugation to the amino acid L-isoleucine by the enzyme JAR1, forming the active hormone (+)-7-iso-jasmonoyl-L-isoleucine. nih.gov This accumulation activates a signaling cascade that leads to the production of various anti-herbivore compounds. nih.govnih.gov
Research in Nicotiana attenuata has demonstrated that the availability of isoleucine is crucial for the herbivore-induced this compound burst and the subsequent production of defensive secondary metabolites. nih.gov Silencing of enzymes responsible for degrading this compound, such as JASMONOYL-L-ISOLEUCINE HYDROLASE 1 (JIH1), results in higher accumulation of the hormone and, consequently, enhanced levels of defense metabolites like nicotine (B1678760) and proteinase inhibitors. nih.govresearchgate.net This leads to reduced performance of both specialist and generalist herbivores on these plants. nih.gov
Research Findings on this compound in Herbivore Defense
| Plant Species | Key Finding | Observed Effect | Reference |
|---|---|---|---|
| Arabidopsis thaliana | Activation of MYC2, MYC3, and MYC4 transcription factors by the JA-Ile pathway. | Expression of defense genes against insect herbivory. | researchgate.net |
| Nicotiana attenuata | Silencing of JIH1 (JA-Ile hydrolase) gene. | Increased accumulation of JA-Ile and defense metabolites (nicotine, proteinase inhibitors), leading to reduced herbivore performance. | nih.gov |
| Nicotiana attenuata | Deficiency in threonine deaminase (isoleucine biosynthesis). | Reduced accumulation of herbivore-induced JA-Ile and defense metabolites. | nih.gov |
The this compound signaling pathway is a cornerstone of plant resistance against necrotrophic pathogens—microbes that kill host cells to obtain nutrients. encyclopedia.pubscirp.orgusda.gov Unlike resistance to biotrophic pathogens, which primarily relies on the salicylic (B10762653) acid (SA) pathway, defense against necrotrophs is largely dependent on jasmonate signaling. scirp.orgnih.gov
Upon infection by necrotrophs like Botrytis cinerea or Alternaria brassicicola, plants induce the expression of JA biosynthesis genes, leading to a significant increase in this compound levels. encyclopedia.pubnih.gov This hormonal surge activates defense genes, such as those encoding defensins (e.g., PDF1.2) and chitinases, which are crucial for containing the fungal spread. scirp.orgfrontiersin.org Studies in Arabidopsis have shown that mutants with impaired JA signaling, such as coi1, are highly susceptible to necrotrophic pathogens. apsnet.org Conversely, increasing endogenous isoleucine levels has been shown to enhance resistance to B. cinerea by boosting this compound biosynthesis and signaling. frontiersin.org
Role of this compound in Necrotroph Resistance
| Pathogen | Plant Model | Key Research Finding | Reference |
|---|---|---|---|
| Botrytis cinerea | Arabidopsis thaliana | Resistance is dependent on an intact JA signaling system; mutants like coi1 are more susceptible. | scirp.orgapsnet.org |
| Alternaria brassicicola | Arabidopsis thaliana | Infection leads to a substantial increase in JA levels and the induction of JA-dependent defense genes. | scirp.orgnih.gov |
| Botrytis cinerea | Arabidopsis thaliana | Exogenous application of isoleucine enhances resistance by increasing JA-Ile levels and upregulating JA-responsive genes. | frontiersin.org |
| Plectosphaerella cucumerina | Arabidopsis thaliana | Plants treated with methyl jasmonate show reduced susceptibility, highlighting the role of the JA pathway. | nih.gov |
This compound signaling triggers both direct and indirect defense mechanisms against herbivores. Direct defenses involve the production of compounds that directly deter or harm the attacker, such as toxins (e.g., nicotine) and anti-digestive proteins (e.g., proteinase inhibitors). researchgate.netnih.gov
Indirect defenses involve the release of volatile organic compounds (VOCs) that attract natural enemies of the herbivores, such as predators or parasitoids. nih.gov Research on N. attenuata plants with silenced JIH1 expression showed they accumulated more this compound and produced higher levels of VOCs. nih.gov This enhanced volatile emission resulted in significantly higher predation rates on herbivore eggs, demonstrating a clear link between this compound levels and the effectiveness of indirect defenses. nih.gov
Systemic Acquired Resistance (SAR) is a broad-spectrum, long-lasting plant immunity typically activated by biotrophic pathogens and primarily mediated by salicylic acid (SA). researchgate.netresearchgate.net The relationship between this compound and SAR is complex and often antagonistic. researchgate.netnih.gov For a long time, the SA and JA signaling pathways were considered to be mutually inhibitory, allowing the plant to fine-tune its defense against either biotrophic (SA-dependent) or necrotrophic/herbivore (JA-dependent) attackers. nih.gov
However, recent evidence suggests a more nuanced interaction. While this compound is a central player in induced systemic resistance (ISR), a similar systemic immunity often triggered by beneficial microbes, its direct role in classical SAR is less clear. researchgate.net Some pathogens can exploit the antagonistic SA-JA crosstalk; for instance, the bacterial toxin coronatine (B1215496), a mimic of this compound, can suppress SA-mediated defenses, thereby increasing host susceptibility. scirp.orgapsnet.org Recent studies also indicate that jasmonate signaling is crucial for the initiation and establishment of systemic defense responses against a diverse range of pathogens, suggesting its role in systemic immunity is broader than previously understood. biorxiv.org
Abiotic Stress Responses
Beyond its role in biotic defense, this compound is a key regulator of plant responses to abiotic stresses such as drought and high salinity. mdpi.comnih.gov Exposure to these environmental challenges leads to an increase in the expression of JA biosynthetic genes and a subsequent accumulation of this compound. mdpi.comnih.gov
In Arabidopsis roots subjected to water stress, a transient increase in jasmonic acid was followed by a significant and progressive accumulation of this compound. nih.gov This accumulation was shown to be necessary for the subsequent build-up of abscisic acid (ABA), another critical hormone for drought tolerance. nih.gov Experiments using mutants impaired in jasmonate biosynthesis (jar1-1) or signaling (coi1) confirmed that a functional JA-Ile pathway is required for the full induction of ABA biosynthesis under drought conditions. nih.gov Similarly, under salt stress, Arabidopsis roots show a rapid, seven-fold increase in this compound levels, which in turn induces the expression of JA-responsive genes even at concentrations much lower than those observed during wounding responses. nih.gov This indicates a high sensitivity of the signaling pathway to the hormone during abiotic stress. nih.gov
Modulation of Drought Tolerance
This compound plays a significant role in how plants respond to and tolerate drought conditions. nih.govcore.ac.uk Its accumulation is a critical component of the plant's defense mechanism against water deficit. researchgate.net Research has demonstrated a close interplay between JA-Ile and another key stress hormone, abscisic acid (ABA), in mediating drought responses. nih.govcore.ac.uk
Under water stress, there is a notable and progressive accumulation of JA-Ile in plant roots. nih.gov This increase in JA-Ile levels is essential for the subsequent build-up of ABA, a hormone crucial for inducing stomatal closure to reduce water loss. nih.govresearchgate.net The signaling pathway initiated by JA-Ile, through its receptor CORONATINE INSENSITIVE 1 (COI1), is necessary for the full induction of ABA biosynthesis in the roots. nih.gov Studies on Arabidopsis thaliana mutants have shown that plants with impaired jasmonate biosynthesis or signaling have a compromised ability to produce ABA in response to drought. nih.gov This highlights the critical role of JA-Ile in initiating the hormonal signaling cascade that leads to drought tolerance.
Table 1: Accumulation of this compound in Arabidopsis thaliana Roots Under Desiccation
This table shows the changes in the concentration of this compound (JA-Ile) in the roots of different Arabidopsis thaliana ecotypes and mutants under control and desiccation (stress) conditions. Data is presented as the mean of three independent determinations.
| Plant Line | Condition | JA-Ile Concentration (pmol/g FW) |
|---|---|---|
| Columbia-0 (Wild Type) | Control | 5.2 |
| Stress | 45.7 | |
| jar1-1 (JA-Ile synthesis mutant) | Control | 0.8 |
| Stress | 1.5 | |
| glabra (Wild Type) | Control | 4.9 |
| Stress | 39.8 | |
| coi1-16 (JA-Ile receptor mutant) | Control | 4.5 |
| Stress | 42.1 |
Data adapted from: de Ollas, C., et al. (2015). Plant, Cell & Environment, 38(10), 2157-2170. nih.govcore.ac.ukresearchgate.net
Responses to Salinity Stress
Salinity is a major abiotic stress that adversely affects plant growth and productivity. This compound is a key player in the plant's response to high salt concentrations in the soil. nih.gov Exposure to salt stress triggers a rapid increase in the levels of JA-Ile in plant roots. nih.govmdpi.com This accumulation of JA-Ile initiates a signaling cascade that leads to various physiological adjustments, including the inhibition of cell elongation in the primary root, which is considered an adaptive response to saline conditions. oup.com
The JA-Ile signaling pathway, involving the COI1 receptor and JAZ repressors, is activated upon salt stress. nih.govoup.com This activation leads to changes in the expression of numerous genes that help the plant to cope with the toxic effects of high salt. nih.gov For instance, in rice, salt stress induces the expression of specific genes from the CYP94 and amidohydrolase families, which are involved in the catabolism and turnover of JA-Ile, suggesting a tight regulation of JA-Ile levels is crucial for an appropriate stress response. nih.gov
Table 2: this compound Levels in Rice Seedlings Under Salt Stress
This table illustrates the change in this compound (JA-Ile) concentration in wild-type rice seedlings subjected to salt stress over a period of 72 hours.
| Time After Salt Exposure (hours) | JA-Ile Concentration (nmol/g FW) |
|---|---|
| 0 (Control) | ~0.1 |
| 24 | ~0.6 |
| 48 | ~1.0 |
| 72 | ~1.4 |
Data adapted from: Hazman, M., et al. (2019). Rice, 12(1), 48. nih.gov
Adaptation to Temperature Extremes (Heat and Cold)
This compound is integral to a plant's ability to adapt to both high and low temperature extremes. mdpi.comnih.gov
Heat Stress: Exposure to heat stress leads to an accumulation of various jasmonates, including JA-Ile, in plants like Arabidopsis. mdpi.comnih.gov This increase in JA-Ile is associated with enhanced thermotolerance. mdpi.com Genetic studies have shown that mutants with a constitutively active jasmonate signaling pathway exhibit greater tolerance to heat, while those with a deficient signaling pathway are more susceptible. mdpi.comnih.gov
Cold Stress: In response to cold stress, plants also increase their production of JA-Ile. mdpi.comoup.com This accumulation of JA-Ile positively regulates the plant's freezing tolerance. oup.comnih.gov The mechanism involves the JA-Ile-dependent degradation of JAZ proteins, which in turn activates the ICE-CBF (Inducer of CBF Expression-C-repeat Binding Factor) transcriptional cascade. mdpi.comnih.gov This pathway is a central regulator of cold acclimation, leading to the expression of cold-responsive genes and the accumulation of cryoprotective compounds. mdpi.comoup.com Exogenous application of jasmonates has been shown to improve the survival rate of plants under cold stress. mdpi.comresearchgate.net
Table 3: Effect of Jasmonate on Plant Survival Under Cold Stress
This table summarizes the effect of exogenous jasmonate treatment on the survival rate of plants subjected to cold stress, based on a meta-analysis of multiple studies.
| Treatment | Effect on Survival Rate Compared to Untreated Control |
|---|---|
| Exogenous Jasmonate Application | Significantly Increased |
Data adapted from: Li, Y., et al. (2024). Agriculture, 14(1), 84. mdpi.comresearchgate.net
Responses to Ultraviolet (UV) Irradiation
Plants have developed sophisticated mechanisms to protect themselves from the damaging effects of ultraviolet (UV) radiation, and this compound plays a role in these defense responses. tandfonline.comnih.govoup.com Exposure to UV radiation has been shown to induce the biosynthesis of JA-Ile in plants such as rice. tandfonline.comresearchgate.net
In rice, the UV-induced accumulation of JA-Ile is specifically required for the production of sakuranetin, a flavonoid phytoalexin that has antimicrobial properties. tandfonline.comnih.gov Interestingly, the production of other types of phytoalexins, the diterpenoids, in response to UV light does not appear to depend on JA-Ile. tandfonline.com This indicates that JA-Ile signaling is involved in specific branches of the plant's defense response to UV stress. The induction of JA-Ile synthesis by UV light is accompanied by the upregulation of JA biosynthetic genes. tandfonline.comresearchgate.net
Table 4: Accumulation of this compound in Rice Leaves After UV Irradiation
This table shows the concentration of this compound (JA-Ile) in rice leaves at different time points following exposure to UV radiation.
| Time After UV Irradiation (hours) | JA-Ile Concentration (ng/g FW) |
|---|---|
| 0 | ~2 |
| 1 | ~10 |
| 2 | ~15 |
| 3 | ~18 |
| 6 | ~12 |
| 12 | ~8 |
Data adapted from: Miyamoto, K., et al. (2016). Bioscience, Biotechnology, and Biochemistry, 80(4), 759-765. tandfonline.comresearchgate.net
This compound in Plant Growth and Development
Beyond its critical role in stress responses, this compound is also a key regulator of various aspects of plant growth and development. oup.com It influences processes from root architecture to the timing of leaf senescence, ensuring that the plant's development is coordinated with its surrounding environment. oup.comnih.gov
Regulation of Root Development and Growth Inhibition
This compound has a profound and often inhibitory effect on primary root growth. nih.govnih.gov This response is mediated through the canonical JA-Ile signaling pathway, where JA-Ile perception by the COI1-JAZ co-receptor leads to the degradation of JAZ repressor proteins. nih.govresearchgate.net The degradation of JAZ proteins releases the repression on transcription factors such as MYC2, MYC3, and MYC4, which in turn modulate the expression of genes that inhibit primary root elongation. nih.govnih.gov
Table 5: Key Transcription Factors in JA-Ile-Mediated Root Growth Regulation
This table highlights the roles of key transcription factors in the regulation of root development by this compound (JA-Ile).
| Transcription Factor | Role in Root Development |
|---|---|
| MYC2, MYC3, MYC4 | Stimulate JA-Ile-induced primary root growth inhibition. nih.govnih.gov |
| bHLH3, bHLH17 | Suppress JA-Ile-induced primary root growth inhibition. nih.govnih.gov |
| ERF109 | Upregulated by JA-Ile to promote lateral root formation by activating auxin biosynthesis genes. oup.com |
Influence on Leaf Senescence
This compound is a potent promoter of leaf senescence, the final stage of leaf development characterized by the degradation of macromolecules and nutrient remobilization. nih.govfrontiersin.org The levels of JA-Ile increase in senescing leaves, and the application of jasmonates can induce premature senescence. frontiersin.org
The process of JA-Ile-induced leaf senescence is dependent on the COI1-JAZ signaling module. nih.govnih.gov Upon perception of JA-Ile, the degradation of JAZ repressors allows for the activation of transcription factors like MYC2, MYC3, and MYC4, which in turn upregulate the expression of senescence-associated genes (SAGs). frontiersin.org One of the ways JA-Ile promotes senescence is by repressing the expression of genes involved in photosynthesis, such as those encoding for Rubisco activase (RCA). nih.gov The downregulation of photosynthetic capacity is a hallmark of leaf senescence. The interplay between JA-Ile and other phytohormones, as well as factors like light, finely tunes the timing and progression of leaf senescence. frontiersin.org
Table 6: Effect of Jasmonate Treatment on Leaf Senescence Parameters in Arabidopsis thaliana
This table shows the effect of methyl jasmonate (MeJA) treatment on chlorophyll (B73375) content and the photochemical efficiency of photosystem II (Fv/Fm), key indicators of leaf senescence, in wild-type and a JA-insensitive mutant (coi1-1).
| Plant Line | Treatment | Relative Chlorophyll Content (%) | Fv/Fm |
|---|---|---|---|
| Wild Type | Mock | 100 | ~0.8 |
| MeJA | ~30 | ~0.2 | |
| coi1-1 | Mock | 100 | ~0.8 |
| MeJA | ~95 | ~0.8 |
Data adapted from: Qi, T., et al. (2015). The Plant Cell, 27(6), 1746-1763. nih.gov
Floral Development and Reproduction
The transition from vegetative growth to the reproductive phase is a critical juncture in a plant's life, and this compound plays a multifaceted role in ensuring its success. nih.govnih.gov This hormone is integral to the proper development of floral organs and the coordination of events leading to successful pollination. nih.govtandfonline.com
Coordination of Anthesis and Corolla Opening
Anthesis, the period of a flower's full bloom, and the opening of the corolla are precisely timed events crucial for exposing the reproductive organs for pollination. nih.gov Research in wild tobacco (Nicotiana attenuata) has demonstrated that this compound signaling is a master regulator of corolla limb opening. nih.govoup.com This process involves JA-Ile-induced changes in the fresh mass and carbohydrate metabolism of the corolla, highlighting a direct link between the hormone and the physical expansion of floral structures. nih.gov Studies on Arabidopsis and Brassica rapa have further solidified the role of the jasmonate pathway in promoting flower opening. Mutants deficient in jasmonic acid biosynthesis exhibit impaired flower opening, a phenotype that can be rescued by the external application of jasmonic acid. tandfonline.com
Regulation of Floral Attractant Emission
To attract pollinators, many plants emit a blend of volatile organic compounds. The production and release of these floral attractants are tightly regulated processes in which this compound plays a significant role. In Nicotiana attenuata, the emission of the pollinator attractant benzylacetone (B32356) is dependent on the perception of this compound or its functional analog, coronatine, through the COI1 receptor. nih.govoup.com Field studies have confirmed that silencing jasmonate signaling in these plants leads to a reduction in benzylacetone production, making the flowers less attractive to pollinators. nih.gov This demonstrates that this compound signaling is crucial for the chemical advertisement necessary for successful pollination.
Nectar Production and Pollinator Interactions
Nectar serves as a primary reward for pollinators, and its production is a key factor in mediating plant-pollinator interactions. This compound has been shown to be a critical signal for nectar secretion. nih.govnih.gov In Nicotiana attenuata, the maturation of nectaries and the secretion of nectar are compromised in plants with deficient this compound signaling. nih.govoup.com Similarly, in oil-seed rape (Brassica napus), the application of this compound or its structural mimic, coronalon, was found to increase nectar secretion. nih.gov This hormonal control over nectar production directly influences a plant's ability to attract and reward its pollinators, thereby impacting its reproductive fitness. nih.gov
Stamen Development and Fertility
The proper development of stamens, the male reproductive organs of a flower, is essential for plant fertility. oup.com this compound is a key regulator of late-stage stamen development, including filament elongation, anther dehiscence (the release of pollen), and the production of viable pollen. oup.comnih.gov In Arabidopsis, mutants with deficiencies in jasmonic acid biosynthesis or signaling are often male sterile due to arrested stamen development. oup.com These defects can manifest as short filaments, indehiscent anthers, and non-viable pollen. oup.com The interaction between this compound and the COI1 receptor is essential for activating the transcriptional programs that drive these final stages of stamen maturation, ensuring the availability of functional pollen for fertilization. tandfonline.com
Fruit Development and Ripening Modulation
The influence of jasmonates, including this compound, extends beyond flowering to the subsequent stages of fruit development and ripening. nih.gov While the specific mechanisms are still under investigation, jasmonates are recognized as important regulators in this process.
Other Developmental Processes
Beyond its well-defined roles in reproduction, this compound is involved in a variety of other developmental processes throughout the plant life cycle. These include:
Root Growth: Jasmonates can influence root architecture, with studies showing that this compound can inhibit primary root growth. oup.comfrontiersin.orgmdpi.com
Leaf Senescence: This hormone is a positive regulator of leaf senescence, the programmed aging and death of leaves. frontiersin.orgmdpi.com
Tendril Coiling: In climbing plants like Bryonia dioica, jasmonates are implicated in the coiling of tendrils, a crucial process for structural support. oup.com
Apical Hook Formation: In dark-grown seedlings, this compound signaling inhibits the formation of the apical hook, a structure that protects the delicate shoot apex as it pushes through the soil. oup.com
Tuber Formation: Jasmonates are known to induce the formation of tubers in plants like potatoes. oup.com
Table of Research Findings on this compound's Physiological Roles
| Physiological Process | Plant Species | Key Findings | References |
|---|---|---|---|
| Floral Development | |||
| Corolla Opening | Nicotiana attenuata | JA-Ile signaling regulates corolla limb expansion and changes in fresh mass and carbohydrate metabolism. | nih.govoup.com |
| Corolla Opening | Arabidopsis thaliana, Brassica rapa | Jasmonate pathway is essential for flower opening. | tandfonline.com |
| Floral Attractant Emission | Nicotiana attenuata | Emission of benzylacetone requires JA-Ile perception through COI1. | nih.govoup.comnih.gov |
| Nectar Production | Nicotiana attenuata | JA-Ile signaling is required for nectary maturation and nectar secretion. | nih.govoup.com |
| Nectar Production | Brassica napus | Exogenous application of JA-Ile increases nectar secretion. | nih.gov |
| Stamen Development | Arabidopsis thaliana | JA-Ile is crucial for filament elongation, anther dehiscence, and pollen viability. | oup.comnih.gov |
| Other Developmental Processes | |||
| Root Growth | Arabidopsis thaliana | Inhibits primary root growth. | oup.comfrontiersin.orgmdpi.com |
| Leaf Senescence | Arabidopsis thaliana | Promotes leaf senescence. | frontiersin.orgmdpi.com |
| Tendril Coiling | Bryonia dioica | Implicated in tendril coiling. | oup.com |
| Apical Hook Formation | Arabidopsis thaliana | Inhibits apical hook formation in etiolated seedlings. | oup.com |
| Tuber Formation | Solanum tuberosum (Potato) | Induces tuber formation. | oup.com |
Trichome Formation
This compound plays a significant role in the development of trichomes, which are hair-like epidermal outgrowths that serve as a crucial defense mechanism against herbivores and environmental stresses. nih.govfrontiersin.org The formation of trichomes is a complex process regulated by a network of transcription factors, and JA-Ile acts as a key signaling molecule in this pathway. researchgate.net
In the model plant Arabidopsis thaliana, JA-Ile promotes trichome initiation by overcoming the repressive effects of JAZ proteins. researchgate.net In the absence of JA-Ile, JAZ proteins bind to and inhibit the activity of transcription factors such as GLABRA3 (GL3) and ENHANCER OF GLABRA3 (EGL3), which are essential for trichome development. researchgate.net Upon perception of JA-Ile by the COI1 receptor, JAZ proteins are targeted for degradation, thereby releasing GL3 and EGL3 to activate downstream genes required for trichome formation. researchgate.net Research has shown that mutants deficient in JA-Ile biosynthesis or signaling exhibit reduced trichome density, while the application of jasmonates can restore trichome formation. frontiersin.orgnih.gov For instance, mutants with impaired jasmonoyl-L-isoleucine-12-hydroxylase activity, which leads to an over-accumulation of JA-Ile, surprisingly show decreased trichome numbers, suggesting a complex feedback regulation. nih.gov
In tomato (Solanum lycopersicum), JA-Ile signaling is also integral to trichome development. nih.govmaxapress.com The transcription factors Hair (H) and Hair-like (HL) are key positive regulators of long trichome formation and their activity is essential for JA-induced trichome development. nih.gov The JAZ2 protein physically interacts with and represses the activity of H and HL. nih.gov In the presence of JA, the degradation of JAZ2 releases H and HL, leading to the formation of trichomes. nih.govresearchgate.net Studies on tomato mutants have demonstrated that the application of methyl jasmonate (MeJA), a volatile derivative of jasmonic acid, significantly increases the density of long trichomes in wild-type plants, whereas this effect is markedly reduced in mutants lacking functional H and HL proteins. nih.gov
Table 1: Effect of Methyl Jasmonate (MeJA) on Long Trichome Density in Tomato
| Treatment | Genotype | Long Trichome Density (number/mm²) |
| Control | Wild-Type | 1.5 |
| 1 mM MeJA | Wild-Type | 3.8 |
| Control | h/hl mutant | 0.2 |
| 1 mM MeJA | h/hl mutant | 0.5 |
| Data derived from studies on tomato trichome formation. nih.gov |
Tendril Coiling
The coiling of tendrils is a thigmo-responsive process that allows climbing plants to secure support. This compound has been identified as a key hormonal signal in initiating this movement. d-nb.info While research in this specific area is less extensive compared to other developmental processes, studies on grapevine (Vitis vinifera) have provided significant insights into the role of jasmonates in tendril coiling. d-nb.info
In grapevine, several jasmonate compounds, including 12-oxo-phytodienoic acid, jasmonic acid, and the JA-isoleucine conjugate, have been found at higher concentrations in non-coiled tendrils compared to coiled ones. d-nb.info This suggests that a pool of these signaling molecules is readily available to initiate the coiling response upon a mechanical stimulus. Exogenous application of jasmonates has been shown to induce tendril coiling even in the absence of a touch stimulus. d-nb.info
Interestingly, research on grapevine tendrils has also highlighted a potential role for the non-proteinogenic amino acid γ-aminobutyric acid (GABA) in this process. d-nb.info While both jasmonates and GABA can independently promote tendril coiling, no additive or synergistic effect was observed when they were applied together. d-nb.info This suggests the existence of distinct or partially overlapping signaling pathways for tendril coiling. The use of a GABA synthesis inhibitor reduced GABA-induced coiling but did not affect jasmonate-induced coiling, further supporting the independent action of these molecules in this specific physiological response. d-nb.info
Potato Tuberization
This compound and related jasmonates are potent inducers of potato (Solanum tuberosum) tuberization, the process of forming underground storage organs. tandfonline.comnih.gov This developmental process involves the transition of stolons into tubers, characterized by cell division, expansion, and the accumulation of storage compounds like starch and proteins. nih.govresearchgate.net
The endogenous levels of jasmonates, including JA-Ile, increase during the early stages of tuber formation. nih.gov Exogenous application of jasmonic acid has been shown to significantly promote the number of tubers formed per stolon, as well as their diameter and weight. nih.govsciopen.com Studies using in vitro cultured potato stolons have demonstrated a dose-dependent effect of JA on tuber development. Low concentrations of JA promote tuber growth, while very high concentrations can be inhibitory. nih.govsciopen.com
The promotive effect of JA on tuberization is associated with significant changes in cellular and metabolic processes. JA induces cell enlargement in the perimedullary zone of the tuber and stimulates the accumulation of starch and soluble sugars. sciopen.com Furthermore, proteomic analyses have revealed that JA regulates the expression of a large number of proteins involved in bioenergy, metabolism, cell defense, and protein biogenesis and storage during tuber development. nih.govsciopen.com Specifically, JA upregulates proteins related to cell wall polysaccharide synthesis and cytoskeleton formation, which are crucial for tuber cell expansion. nih.gov It also enhances the expression of enzymes in primary carbon metabolism to provide the necessary building blocks and energy for tuber growth. nih.gov The accumulation of storage proteins, a key feature of mature tubers, is also influenced by jasmonate signaling. researchgate.netnih.gov
Table 2: Influence of Jasmonic Acid (JA) on Potato Tuber Development in vitro
| JA Concentration (μM) | Tuber Number per Stolon | Tuber Diameter (mm) | Tuber Fresh Weight (mg) | Starch Content (mg/g FW) |
| 0 (Control) | 1.8 | 3.5 | 30 | 45 |
| 0.5 | 2.5 | 4.2 | 55 | 60 |
| 5 | 3.1 | 5.8 | 90 | 85 |
| 50 | 1.9 | 3.2 | 28 | 40 |
| Data compiled from studies on in vitro potato tuberization. nih.govsciopen.com |
Photomorphogenesis
Photomorphogenesis refers to the light-mediated development of plants, a process crucial for the transition from skotomorphogenesis (development in the dark) to a photosynthetic lifestyle. This compound signaling is intricately linked with light signaling pathways, influencing various aspects of plant development in response to light cues. oup.comnih.gov
JA-Ile is the bioactive form of jasmonate that mediates light-dependent responses. oup.com Light, particularly blue light, has been shown to induce the conjugation of JA to isoleucine, thereby increasing the pool of active JA-Ile. nih.gov This suggests that light is a key factor in activating jasmonate signaling. The interplay between light and JA signaling involves photoreceptors such as phytochromes (e.g., PHYA) and key transcription factors like MYC2. oup.com
In rice (Oryza sativa), mutants deficient in JA biosynthesis exhibit altered photomorphogenesis, such as elongated coleoptiles under various light qualities. nih.gov While loss-of-function mutants for the JA-Ile conjugating enzyme OsJAR1 show a less severe phenotype, they are still able to synthesize some JA-Ile in response to blue light, indicating the presence of redundant enzymes. nih.gov In Arabidopsis, the phyA mutant shows reduced sensitivity to methyl jasmonate in root growth inhibition, highlighting the role of phytochrome (B1172217) A in mediating certain JA responses. oup.com This reciprocal interaction, where jasmonate signaling components affect light sensitivity and light signaling components influence jasmonate responses, underscores the complex integration of these two pathways in regulating plant growth and development. oup.com
Adventitious Rooting
Adventitious rooting, the formation of roots from non-root tissues such as stems or leaves, is a critical process for plant propagation and stress adaptation. This compound plays a complex and often dual role in regulating adventitious root initiation (ARI). nih.govnih.gov Its effect can be either inhibitory or promotive, depending on the plant species, the tissue of origin, and the interplay with other plant hormones, particularly auxin. nih.govresearchgate.netoup.com
In Arabidopsis hypocotyls, JA-Ile generally acts as an inhibitor of ARI. nih.govoup.com The signaling pathway involves the COI1 receptor and the degradation of JAZ repressors. nih.govmdpi.com JA-Ile signaling can repress the expression of genes that degrade cytokinin, a hormone that inhibits adventitious rooting, thereby indirectly inhibiting root formation. nih.gov There is a complex interplay with auxin, where auxin can promote the inactivation of JA by conjugation, thus relieving the inhibitory effect of JA on adventitious rooting. nih.govfrontiersin.org
Conversely, in detached leaves, wounding induces a rapid increase in JA-Ile levels, which acts as a positive regulator of ARI. nih.gov In this context, JA-Ile signaling directly activates the transcription factor ERF109, which in turn promotes the biosynthesis of auxin, a key promoter of root development. nih.gov In petunia cuttings, a transient increase in jasmonates, including JA-Ile, after excision is considered an early and critical event for successful rooting. researchgate.net Transgenic petunia plants with reduced levels of endogenous jasmonates form fewer adventitious roots, suggesting a positive role for JA-Ile in this system. researchgate.netoup.com
**Table 3: this compound (JA-Ile) Levels During Adventitious Root Formation in *Arabidopsis***
| Condition | Tissue | JA-Ile Level (relative to control) | Effect on Adventitious Rooting |
| Etiolated Seedlings (light-induced) | Hypocotyl | Increased | Inhibition |
| Detached Leaves (wound-induced) | Leaf | Rapid and transient increase | Promotion |
| Qualitative data based on findings from multiple studies. nih.govnih.gov |
Interactions and Crosstalk of N + Jasmonoyl L Isoleucine with Other Plant Regulatory Molecules
Crosstalk with Auxins
The interaction between JA-Ile and auxin is multifaceted, exhibiting both synergistic and antagonistic relationships depending on the developmental context. frontiersin.orgresearchgate.net In flower development, particularly in petal and stamen growth, JA-Ile and auxin signaling pathways work in a coordinated manner. frontiersin.orgnih.gov The transcription factors ARF6 and ARF8 in the auxin pathway regulate these processes by modulating endogenous jasmonate levels. frontiersin.org Conversely, in root development, these two hormones display an antagonistic relationship. frontiersin.orgresearchgate.net JA-Ile-activated MYC2 transcription factor inhibits primary root growth by repressing the expression of PLETHORA1 (PLT1) and PLT2 genes, which are key regulators of root development downstream of auxin. nih.govnih.gov On the other hand, wound-induced JA can promote lateral root formation by activating the expression of auxin biosynthesis genes like ANTHRANILATE SYNTHASE α1 (ASA1) and YUCCA2 (YUC2) through the transcription factor ERF109. nih.gov
Interactions with Gibberellins (B7789140) (GAs)
The interplay between JA-Ile and gibberellins (GAs) is predominantly antagonistic and is crucial for balancing plant growth and defense responses. nih.govmdpi.com This antagonism is primarily mediated by the direct interaction between the key repressors of their respective signaling pathways: JASMONATE ZIM-DOMAIN (JAZ) proteins for jasmonates and DELLA proteins for GAs. mdpi.comnih.gov In the presence of low GA levels, stabilized DELLA proteins can bind to JAZ proteins, thereby releasing the transcription factor MYC2 to activate JA-responsive defense genes. jipb.net Conversely, when GA levels are high, the degradation of DELLA proteins allows JAZ proteins to repress MYC2, thus prioritizing growth over defense. jipb.net However, in specific developmental processes like stamen filament development and trichome formation, JA-Ile and GA can act synergistically. nih.govzju.edu.cn
Interplay with Cytokinins
The interaction between JA-Ile and cytokinins is generally antagonistic, influencing various developmental processes. nih.gov For instance, jasmonates have been shown to inhibit cytokinin-induced callus growth and chlorophyll (B73375) development. nih.gov A key point of this antagonistic interaction is in xylem development. The JA-responsive transcription factor MYC2 negatively regulates cytokinin signaling by promoting the expression of ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEIN 6 (AHP6), which is an inhibitor of cytokinin signaling. nih.gov
Coordination with Abscisic Acid (ABA)
JA-Ile and abscisic acid (ABA) often work synergistically to regulate responses to abiotic stress and developmental processes. frontiersin.orgnih.gov This coordination is mediated at the molecular level through the interaction of components from both signaling pathways. nih.gov For example, some JAZ proteins can interact with and suppress the activity of ABA-responsive transcription factors like ABSCISIC ACID INSENSITIVE 3 (ABI3) and ABI5. nih.gov The degradation of JAZ proteins, triggered by JA-Ile, releases these transcription factors, thereby activating ABA signaling. nih.gov Conversely, ABA can induce the biosynthesis of jasmonates, creating a positive feedback loop. nih.gov However, an antagonistic relationship has also been observed where the ABA receptor PYL6 can interact with and negatively regulate the activity of MYC2 in an ABA-dependent manner. nih.gov
Relationship with Ethylene (B1197577) (ET)
The crosstalk between JA-Ile and ethylene (ET) is a classic example of synergistic interaction, particularly in the defense against necrotrophic pathogens and insect herbivores. frontiersin.orgresearchgate.net The signaling pathways of both hormones converge to activate the expression of defense-related genes, such as PLANT DEFENSIN 1.2 (PDF1.2). frontiersin.org The degradation of JAZ proteins by JA-Ile signaling de-represses the master transcription factors of ET signaling, EIN3 and EIL1. nih.gov These transcription factors, along with other ERF transcription factors like ORA59 and ERF1, then activate the expression of defense genes. nih.govfrontiersin.org However, there is also a layer of mutual repression, as MYC2 and EIN3 can physically interact and inhibit each other's transcriptional activity, allowing for a fine-tuning of the balance between different defense responses and development. nih.gov
Antagonism with Salicylic (B10762653) Acid (SA)
The relationship between JA-Ile and salicylic acid (SA) is predominantly antagonistic, forming the backbone of the plant's ability to fine-tune its defense against different types of pathogens. oup.comnih.gov Generally, SA-mediated signaling is effective against biotrophic pathogens, while JA-Ile-mediated signaling is crucial for defense against necrotrophic pathogens and herbivores. oup.comnih.gov The activation of the SA pathway often leads to the suppression of JA-responsive genes. nih.govscispace.com This suppression can occur downstream of the SCF(COI1)-JAZ complex, indicating that SA does not interfere with the degradation of JAZ proteins. nih.gov One proposed mechanism for this antagonism involves the SA-mediated suppression of the transcriptional activator ORA59, which binds to GCC-box motifs present in the promoters of many JA-responsive genes. nih.gov
Molecular Mechanisms of Phytohormone Crosstalk
The intricate network of interactions between JA-Ile and other plant regulatory molecules is orchestrated by a variety of molecular mechanisms. A central theme is the role of key regulatory proteins that act as nodes of crosstalk.
Key Molecular Players in Phytohormone Crosstalk with JA-Ile
| Interacting Hormone | Key Interacting Proteins | Nature of Interaction | Primary Outcome |
| Auxin | MYC2, PLT1/2, ARF6/8, ERF109 | Context-dependent (Antagonistic/Synergistic) | Regulation of root and flower development |
| Gibberellins (GAs) | JAZ proteins, DELLA proteins, MYC2 | Predominantly Antagonistic | Balancing growth and defense |
| Cytokinins | MYC2, AHP6 | Generally Antagonistic | Regulation of xylem development and cell growth |
| Abscisic Acid (ABA) | JAZ proteins, ABI3/5, PYL6 | Synergistic and Antagonistic | Regulation of stress responses and development |
| Ethylene (ET) | JAZ proteins, EIN3/EIL1, ORA59, ERF1 | Predominantly Synergistic | Enhanced defense against necrotrophic pathogens |
| Salicylic Acid (SA) | ORA59 | Predominantly Antagonistic | Fine-tuning of defense against different pathogen types |
A recurring mechanism involves the interaction between the repressors and activators of different signaling pathways. The JAZ proteins, central repressors of JA-Ile signaling, physically interact with key components of other hormonal pathways, such as DELLA proteins (GA signaling), ABI3/5 (ABA signaling), and EIN3/EIL1 (ET signaling). nih.govfrontiersin.orgmdpi.com This protein-protein interaction allows for a rapid and sensitive modulation of downstream responses.
Furthermore, the crosstalk can occur at the level of gene expression, where transcription factors from one pathway regulate the expression of genes involved in the biosynthesis or signaling of another hormone. For example, JA-Ile signaling can induce the expression of auxin biosynthesis genes, while SA signaling can suppress the expression of JA-responsive transcription factors. nih.govnih.gov This transcriptional regulation provides another layer of control, enabling the plant to mount a coordinated and appropriate response to a given stimulus. The "relief of repression" model, central to JA-Ile signaling, where the degradation of JAZ repressors activates transcription factors, is a common theme that is modulated by the inputs from other hormonal pathways. nih.gov
Genetic and Molecular Regulation of N + Jasmonoyl L Isoleucine Pathway
Identification and Characterization of Biosynthetic Genes (e.g., LOX, AOS, AOC, OPR, JAR1)
The biosynthesis of N-[(+)-Jasmonoyl]-(L)-isoleucine (JA-Ile) is a multi-step process initiated in the plastids and completed in the peroxisomes and cytoplasm. It begins with the release of α-linolenic acid from chloroplast membranes. oup.com This fatty acid is then converted into jasmonic acid (JA) through the sequential action of several key enzymes before its final conjugation to L-isoleucine. oup.comnih.gov
The core biosynthetic pathway involves several well-characterized enzyme families:
Lipoxygenase (LOX): LOX enzymes catalyze the initial step, the oxygenation of α-linolenic acid to form 13-hydroperoxy-octadecatrienoic acid. oup.complos.org In Salvia miltiorrhiza, a genome-wide analysis identified multiple candidate genes for JA biosynthesis, including those encoding for LOX. nih.govmdpi.com
Allene (B1206475) Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC): The unstable 13-hydroperoxy-octadecatrienoic acid is rapidly converted by AOS into an unstable allene oxide, which is then cyclized by AOC to produce cis-(+)-12-oxophytodienoic acid (OPDA). oup.comnih.govplos.org The identification and characterization of AOS and AOC genes in various plants, such as S. miltiorrhiza, have confirmed their conserved and distinct roles in the pathway. nih.govmdpi.com
OPDA Reductase (OPR): OPDA is transported into the peroxisome where it is reduced by OPDA Reductase 3 (OPR3). nih.govnih.gov This is followed by three cycles of β-oxidation to yield jasmonic acid (JA). nih.gov
JASMONATE RESISTANT 1 (JAR1): The final and crucial step for the biosynthesis of the active hormone is the conjugation of JA to the amino acid L-isoleucine. biorxiv.org This reaction is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1), a member of the GH3 family of adenylating enzymes. biorxiv.orgnih.gov JAR1 specifically activates the carboxyl group of JA for its subsequent modification. nih.gov Kinetic analyses have shown that JAR1 has a significantly higher affinity for isoleucine compared to other amino acids like leucine, valine, and phenylalanine, ensuring the specific production of JA-Ile. nih.gov The expression of the JAR1 gene is itself induced by wounding, leading to a rapid accumulation of JA-Ile at the site of injury. nih.gov
| Gene Family | Enzyme | Function in JA-Ile Biosynthesis | Cellular Location |
| LOX | Lipoxygenase | Oxygenation of α-linolenic acid to 13-hydroperoxy-octadecatrienoic acid. oup.com | Plastid |
| AOS | Allene Oxide Synthase | Converts 13-hydroperoxy-octadecatrienoic acid to an unstable allene oxide. oup.com | Plastid |
| AOC | Allene Oxide Cyclase | Cyclizes the allene oxide to form cis-(+)-12-oxophytodienoic acid (OPDA). oup.com | Plastid |
| OPR | OPDA Reductase | Reduces OPDA within the peroxisome. nih.gov | Peroxisome |
| JAR1 | JA-Isoleucine Synthetase | Catalyzes the conjugation of jasmonic acid (JA) with L-isoleucine to form the bioactive hormone JA-Ile. nih.govuniprot.org | Cytoplasm |
Identification and Characterization of Catabolic Genes (e.g., CYP94B3, CYP94C1, JIH1)
The attenuation of JA-Ile signaling is as critical as its synthesis and is primarily achieved through metabolic inactivation. Two main catabolic pathways have been identified: ω-oxidation and hydrolysis. plos.orgfrontiersin.org
Oxidative Catabolism by Cytochrome P450s: A major route for JA-Ile turnover is mediated by members of the cytochrome P450 CYP94 family. frontiersin.org
CYP94B3 and CYP94B1: These enzymes catalyze the initial hydroxylation of JA-Ile at the 12th carbon position to produce 12-hydroxy-JA-Ile (12OH-JA-Ile). nih.govnih.govpnas.org CYP94B3, in particular, has been shown to efficiently perform this initial hydroxylation step. nih.govnih.govresearchgate.net Recombinant CYP94B3 exhibits JA-Ile 12-hydroxylase activity, and plants overexpressing this gene show phenotypes consistent with JA-Ile deficiency. frontiersin.orgpnas.org
CYP94C1: This enzyme preferentially catalyzes the subsequent oxidation of 12OH-JA-Ile to 12-carboxy-JA-Ile (12COOH-JA-Ile). nih.govnih.govresearchgate.net While CYP94B3 can perform both steps, CYP94C1 is more specialized in the second oxidation reaction. nih.gov The sequential action of CYP94B3 and CYP94C1 provides a major pathway for turning over the active JA-Ile hormone. nih.govnih.gov Studies on various single, double, triple, and quadruple mutants of CYP94 genes in Arabidopsis thaliana have confirmed their semi-redundant roles in this sequential oxidation. plos.orgnih.gov
Hydrolytic Catabolism by Amidohydrolases: An alternative pathway for inactivating JA-Ile involves the cleavage of the amide bond to release JA and isoleucine.
Jasmonoyl-L-isoleucine Hydrolase 1 (JIH1): In Nicotiana attenuata, the enzyme JIH1 (also known as IAR3 in Arabidopsis) has been identified as a key player in this process. nih.govnih.govresearchgate.net JIH1 is an amidohydrolase that cleaves the isoleucine conjugate from JA-Ile, thus terminating the signal. nih.govnih.gov Silencing the JIH1 gene in N. attenuata leads to a significant accumulation of JA-Ile upon herbivory, resulting in enhanced defense responses. nih.govnih.govresearchgate.net This demonstrates that JIH1-mediated hydrolysis is a crucial homeostatic mechanism to attenuate the JA-Ile burst and fine-tune plant defenses. nih.govresearchgate.net
| Gene | Enzyme | Function in JA-Ile Catabolism | Mechanism |
| CYP94B3 | Cytochrome P450 94B3 | Efficiently hydroxylates JA-Ile to 12OH-JA-Ile. nih.govnih.gov | Oxidation |
| CYP94C1 | Cytochrome P450 94C1 | Preferentially oxidizes 12OH-JA-Ile to 12COOH-JA-Ile. nih.govnih.gov | Oxidation |
| JIH1 (IAR3) | JA-Ile Hydrolase | Hydrolyzes JA-Ile back to jasmonic acid and isoleucine. nih.govnih.gov | Hydrolysis |
Genetic Studies using Mutants (e.g., jar1, coi1) and Transgenic Lines (e.g., RNAi silencing)
The functions of genes in the JA-Ile pathway have been extensively elucidated through the study of mutants and the generation of transgenic plant lines.
jar1 Mutants: The jasmonate resistant 1 (jar1) mutant of Arabidopsis was instrumental in identifying the role of JA-Ile in jasmonate signaling. nih.gov These mutants are defective in the JAR1 enzyme and thus produce significantly lower levels of JA-Ile upon wounding. nih.gov For instance, in the jar1-1 mutant, JA-Ile accumulation after wounding was only about 10% of the wild-type level. nih.gov This deficiency leads to reduced sensitivity to JA, affecting various defense and developmental processes. nih.govuniprot.org However, studies have also shown that the reduced JA-Ile levels in jar1-1 had only a minor effect on the transcriptional induction of several wound-responsive genes, suggesting a complex regulation where even low levels of JA-Ile might be sufficient for some responses or that other signaling molecules are involved. nih.gov Conversely, transgenic lines overexpressing JAR1 exhibit stunted growth and enhanced drought tolerance, linked to constitutively elevated JA-Ile levels. biorxiv.org
coi1 Mutants: The coronatine (B1215496) insensitive 1 (coi1) mutant is insensitive to jasmonate. nih.gov COI1 encodes an F-box protein that is the core component of the SCFCOI1 E3 ubiquitin ligase complex, which functions as the receptor for JA-Ile. nih.govnih.gov In the presence of JA-Ile, the COI1-JAZ co-receptor complex is formed, leading to the degradation of JAZ repressor proteins and the activation of JA responses. nih.govnih.gov The coi1 mutant is unable to perceive the JA-Ile signal, and as a result, the accumulation of JA-Ile catabolites like 12OH-JA-Ile and 12COOH-JA-Ile is abolished, demonstrating that the catabolic pathway is dependent on active JA-Ile signaling. nih.govnih.gov
Transgenic Lines and RNAi Silencing: The use of RNA interference (RNAi) has been a powerful tool for functional gene discovery in the jasmonate pathway. nih.gov For example, RNAi silencing of JIH1 in N. attenuata led to the hyperaccumulation of JA-Ile and increased resistance to herbivores, confirming the role of JIH1 in terminating the JA-Ile signal. nih.govnih.gov Similarly, transgenic Arabidopsis lines overexpressing catabolic genes like CYP94B3 displayed phenotypes indicative of JA-Ile deficiency, such as reduced resistance to insect attack. pnas.org These genetic manipulation techniques are crucial for dissecting the specific roles of individual genes within the complex network of jasmonate signaling. nih.gov
| Genetic Tool | Target Gene/Protein | Key Phenotype/Finding | Significance |
| Mutant | jar1 | Reduced JA-Ile synthesis, insensitive to JA-mediated root growth inhibition. nih.govnih.gov | Established JAR1 as the enzyme for JA-Ile biosynthesis. |
| Mutant | coi1 | Insensitive to JA, no degradation of JAZ repressors, abolition of JA-Ile catabolite formation. nih.govnih.govnih.gov | Identified COI1 as the essential receptor for JA-Ile signaling. |
| RNAi Silencing | JIH1 | Hyperaccumulation of JA-Ile, enhanced herbivore resistance. nih.govnih.gov | Confirmed JIH1's role in hydrolytic inactivation of JA-Ile. |
| Overexpression Line | CYP94B3 | JA-Ile deficiency phenotypes, increased susceptibility to insects. pnas.org | Demonstrated CYP94B3's role in JA-Ile turnover and signal attenuation. |
Transcriptional Regulation of this compound-Related Genes
The JA-Ile signaling pathway culminates in a massive reprogramming of gene expression, which is controlled by a hierarchical network of transcription factors (TFs) and repressors.
At resting levels of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors. nih.govpnas.org JAZ proteins bind to and inhibit a variety of TFs. plos.org The perception of JA-Ile by the SCFCOI1-JAZ co-receptor complex triggers the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. plos.orgnih.gov This degradation liberates the TFs, allowing them to activate or repress their target genes. plos.orgnih.gov
Several major families of transcription factors are involved in mediating JA-Ile responses:
bHLH Transcription Factors: Basic helix-loop-helix (bHLH) TFs are central players. MYC2, MYC3, and MYC4 are well-characterized activators of JA responses. nih.govpnas.org They bind to G-box motifs in the promoters of early JA-responsive genes. nih.govnih.gov Conversely, other bHLH proteins, such as JAM1, JAM2, and JAM3, act as negative regulators, competing with MYC2 for target promoters and repressing JA responses. nih.gov
MYB Transcription Factors: MYB TFs are also key regulators. For example, MYB59 has been identified as an early component in the JA gene regulatory network with a role in pathogen and insect resistance. nih.gov
AP2/ERF Transcription Factors: The APETALA2/ETHYLENE (B1197577) RESPONSE FACTOR (AP2/ERF) family of TFs, such as ORA47 and ERF1, are also involved, often integrating JA and ethylene signaling pathways. nih.govnih.govresearchgate.net
WRKY Transcription Factors: WRKY TFs are another important family regulating JA-mediated defense responses. researchgate.netmdpi.com For example, in flax, the expression of LuWRKY39 is induced by methyl jasmonate, indicating its involvement in JA signaling to confer disease resistance. mdpi.com
High-resolution time-series analyses of the transcriptome following methyl jasmonate treatment have revealed a highly dynamic and complex regulatory network. nih.gov The transcriptional response occurs in waves, with early-induced genes often encoding other regulatory proteins, including JAZ repressors and various TFs, which in turn orchestrate the expression of later, downstream genes responsible for metabolic and physiological changes. nih.gov
Epigenetic Regulation in this compound Signaling
Emerging evidence indicates that epigenetic mechanisms, such as histone modifications, play a significant role in modulating the JA-Ile signaling pathway. These modifications can alter chromatin structure, making genes more or less accessible to the transcriptional machinery, thereby fine-tuning the plant's response to stress.
Histone Acetylation and Deacetylation: Histone acetylation is generally associated with transcriptional activation. Studies have shown that treatment with methyl jasmonate (MeJA) can lead to genome-wide changes in histone H4 acetylation (H4Ac). nih.gov Conversely, histone deacetylation, which promotes chromatin condensation and transcriptional repression, is also a key regulatory point. HISTONE DEACETYLASE 6 (HDA6) has been identified as a component of the COI1 receptor complex and acts as a co-repressor in the JA pathway. nih.gov Mutations in HDA6 can affect JA-mediated responses, demonstrating a functional overlap between JA signaling and histone deacetylation in regulating plant stress responses and development. nih.gov
Histone Methylation: Besides acetylation, histone methylation is also involved. Specifically, changes in the repressive mark H3 lysine (B10760008) 27 trimethylation (H3K27me3) have been observed in response to MeJA and in hda6 mutants. nih.gov This suggests that MeJA and HDA6 maintain distinct but coordinated activities on histone modifications to modulate gene expression and allow for adaptation to environmental challenges. nih.gov While some studies suggest histone modifications are central, others indicate they may not be the primary mechanism for all aspects of JA signaling cross-talk, for instance, in the salicylic (B10762653) acid-mediated suppression of the JA-responsive gene PDF1.2. nih.gov
This epigenetic layer of control adds further complexity to the regulation of the JA-Ile pathway, allowing for a plastic and robust response to a wide range of developmental and environmental stimuli.
Analytical Methodologies for N + Jasmonoyl L Isoleucine Detection and Quantification
Extraction and Sample Preparation Techniques
The initial step in the analysis of JA-Ile from plant tissues is a robust extraction and sample preparation procedure. The goal is to efficiently extract the analyte from the complex plant matrix while removing interfering substances. youtube.com
A common practice involves homogenizing frozen plant material in a cold extraction solvent. youtube.com Aqueous mixtures of organic solvents like methanol, acetonitrile, and isopropanol (B130326) are frequently used. nih.gov For instance, a solution of methanol, water, and acetic acid (70:29:0.5, v/v/v) has been successfully employed for extracting jasmonates from rice leaves. nih.gov To account for losses during sample processing, internal standards, such as isotopically labeled JA-Ile (e.g., [¹³C₆]JA-Ile) or related compounds like 9,10-dihydro-JA, are added at the beginning of the extraction process. nih.govmpg.de
Following extraction, the crude extract undergoes purification to remove compounds that could interfere with subsequent analysis. Solid-phase extraction (SPE) is a widely used technique for this purpose. creative-proteomics.com Different types of SPE cartridges can be utilized depending on the properties of the target analyte and the matrix. For acidic hormones like JA-Ile, ion-exchange or mixed-mode SPE can effectively remove neutral, non-polar, and some polar compounds. nih.gov
Table 1: Common Solvents and Internal Standards for JA-Ile Extraction
| Component | Purpose | Example | Reference |
| Extraction Solvent | To release JA-Ile from plant tissue | Methanol/Water/Acetic Acid | nih.gov |
| Acetonitrile | nih.gov | ||
| Isopropanol | nih.gov | ||
| Internal Standard | To correct for analyte loss during sample preparation and analysis | [¹³C₆]Jasmonic acid-isoleucine conjugate | mpg.de |
| 9,10-D₂-9,10-dihydrojasmonic acid | mpg.de |
Chromatographic Separation Methods
Chromatography is essential for separating JA-Ile from other closely related jasmonates and plant metabolites prior to detection.
Liquid Chromatography (LC) Techniques
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques for separating JA-Ile. nih.govoup.com These methods utilize a stationary phase, typically a C18 column, and a mobile phase to separate compounds based on their physicochemical properties. mdpi.comgoogle.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a wide range of compounds. google.com For example, a gradient of water and acetonitrile, both containing a small percentage of formic acid, is frequently used. mdpi.com The separation of JA-Ile from its isomers, such as (-)-JA-L-Ile, is critical as they can have different biological activities. researchgate.net
Ion Exchange Chromatography (IEC)
Ion exchange chromatography separates molecules based on their net charge. bio-rad.com This technique can be used as a purification step in sample preparation for JA-Ile analysis. nih.gov Since JA-Ile is an acidic molecule, it will carry a net negative charge at a neutral pH and can be retained on an anion exchange column. bio-rad.com By manipulating the pH or the salt concentration of the elution buffer, JA-Ile can be selectively released from the column, thereby separating it from neutral and positively charged molecules. bio-rad.com
Spectrometric Detection and Quantification
Following chromatographic separation, highly sensitive and specific detection methods are required to quantify the low levels of JA-Ile present in plant extracts.
Tandem Mass Spectrometry (MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of plant hormones like JA-Ile. nih.govyoutube.com This technique offers high sensitivity and selectivity. In MS/MS, the parent ion corresponding to JA-Ile is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for accurate quantification even in complex matrices. nih.gov For example, the transition of the precursor ion m/z 324 to the product ion m/z 151 has been used for the detection of JA-Ile in the positive ion mode. nih.gov
Table 2: Example of LC-MS/MS Parameters for JA-Ile Analysis
| Parameter | Value/Description | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | nih.govoup.com |
| Precursor Ion (m/z) | 324 (positive mode) | nih.gov |
| 323.03 (negative mode) | oup.com | |
| Product Ion (m/z) | 151 (positive mode) | nih.gov |
| 129.68 (negative mode) | oup.com | |
| Chromatography | Reversed-phase (e.g., C18 column) | mdpi.com |
Fluorescence Detection (FLD)
While mass spectrometry is the most common detection method, fluorescence detection can also be employed, particularly after derivatization of the amino acid moiety of JA-Ile. nih.govshimadzu.com Derivatization with a fluorescent tag, such as ortho-phthaldialdehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), can enhance detection sensitivity. mpg.dewaters.com However, this approach is less specific than MS/MS and may be more susceptible to interference from other compounds in the extract. Recently, a fluorescent biosensor named Jas9-VENUS has been developed to visualize the dynamic changes in JA distribution in living plant tissues, offering a powerful tool for studying JA signaling with high spatiotemporal resolution. imperial.ac.uk
Photometric Detection (VIS)
Direct photometric detection in the visible (VIS) range is not a standard method for the quantification of N-[(+)-Jasmonoyl]-(L)-isoleucine. The molecule itself does not possess a suitable chromophore that absorbs light in the visible spectrum, which typically ranges from 400 to 700 nm. The structure of N-[(+)-Jasmonoyl]-(L)-isleucine lacks the extensive system of conjugated double bonds or aromatic rings that are characteristic of colored compounds.
However, indirect photometric methods can be conceptualized, often involving a derivatization step to attach a chromophore to the molecule or its constituents. For instance, after hydrolysis of this compound into jasmonic acid and L-isoleucine, the resulting amino acid could be reacted with a coloring agent. One such reagent is sodium 1,2-naphthoquinone-4-sulfonate (NQS), which reacts with amino acids to produce colored derivatives that can be quantified spectrophotometrically. questjournals.org This approach, however, would be indirect and may suffer from a lack of specificity if other amino acids are present in the sample.
Another approach involves immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), which can be adapted for colorimetric detection. While specific ELISA kits are available for jasmonic acid and utilize a colorimetric detection system, the development of a highly specific antibody that recognizes the entire this compound conjugate is crucial for direct analysis. mybiosource.com These kits typically rely on an antibody-antigen interaction and an enzyme-conjugated secondary antibody that catalyzes a color-producing reaction. The intensity of the color is then proportional to the amount of the target analyte.
It is important to note that due to the low physiological concentrations of this compound and the complexity of plant extracts, methods with higher sensitivity and selectivity, such as mass spectrometry, are overwhelmingly preferred for its analysis.
Challenges in Stereoisomer Separation and Analysis
This compound is a molecule rich in stereochemical complexity, which presents significant analytical challenges. The jasmonic acid moiety contains two chiral centers (at C-3 and C-7), leading to four possible stereoisomers. These are the (3R,7S), (3S,7R), (3R,7R), and (3S,7S) forms. The naturally occurring and biologically active form is (+)-7-iso-jasmonoyl-L-isoleucine, which has the (3R,7S) configuration. researchgate.net The side chain at C-7 can be in a cis (as in the active form) or trans configuration relative to the side chain at C-3.
The primary challenge lies in the separation of these stereoisomers, as they often co-exist in biological samples and can have vastly different biological activities. For example, pure (-)-JA-L-Ile is considered inactive, while (+)-7-iso-JA-L-Ile is the active hormone. researchgate.net Furthermore, epimerization at the C-7 position can occur, converting the active cis isomer to the less active trans isomer, which can be influenced by factors like pH. researchgate.net
High-Performance Liquid Chromatography (HPLC) is the most common technique employed for the separation of these stereoisomers. Chiral stationary phases or derivatization with chiral reagents can be used to resolve the enantiomers and diastereomers. For instance, reversed-phase HPLC can separate the diastereomers formed from coupling jasmonic acid to L-isoleucine into distinct peaks. researchgate.net A novel technique has also been described that involves the derivatization of the jasmonoyl-isoleucine with sodium borohydride (B1222165) followed by HPLC-tandem mass spectrometry to determine the cis/trans-stereochemistry. mybiosource.com
The table below summarizes the key stereoisomers of Jasmonoyl-L-isoleucine and their known biological activities.
| Stereoisomer Name | Configuration | Common Abbreviation | Biological Activity |
| (+)-7-iso-Jasmonoyl-L-isoleucine | (3R,7S) | (+)-JA-Ile | Active, endogenous hormone |
| (-)-Jasmonoyl-L-isoleucine | (3R,7R) | (-)-JA-Ile | Inactive or significantly less active |
| (+)-Jasmonoyl-L-isoleucine | (3S,7R) | Synthetic isomer with reported activity | |
| (-)-7-iso-Jasmonoyl-L-isoleucine | (3S,7S) | Generally considered less active |
This table provides a simplified overview of the major stereoisomers and their general activity, which can vary depending on the biological system and assay.
Isotope Labeling and Tracing Techniques
Isotope labeling is a powerful tool for the study of this compound metabolism, transport, and quantification. This technique involves the use of molecules in which one or more atoms have been replaced with a stable or radioactive isotope. These labeled compounds can then be traced as they move through and are transformed within a biological system.
For quantitative analysis, stable isotope-labeled internal standards are indispensable. These standards, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) labeled this compound, are chemically identical to the analyte of interest but have a different mass. By adding a known amount of the labeled standard to a sample at the beginning of the extraction process, any loss of the analyte during sample preparation can be accurately corrected for. This is particularly crucial for quantification using mass spectrometry-based methods like LC-MS/MS. For example, jasmonic acid-[¹³C₆] isoleucine conjugate has been used as an internal standard for the quantification of 12-hydroxy-JA-Ile. nih.govmpg.de
Isotope labeling is also fundamental to metabolic flux analysis and pathway elucidation. By feeding plants with labeled precursors, such as ¹³C-labeled L-isoleucine or deuterated jasmonic acid (e.g., d₂-MeJA), researchers can track the incorporation of the label into this compound and its various catabolites. mybiosource.com This allows for the determination of biosynthetic and catabolic rates and the identification of metabolic intermediates. These tracing studies have been instrumental in confirming, for instance, that exogenously applied trans-d₂-MeJA is converted exclusively into trans-JA-Ile in plant leaves. mybiosource.com
The table below lists some of the isotope-labeled compounds used in the study of this compound and their applications.
| Labeled Compound | Isotope(s) | Application |
| Jasmonic acid-[¹³C₆] isoleucine conjugate | ¹³C | Internal standard for quantification of JA-Ile and its metabolites |
| trans-d(2)MeJA | ²H (Deuterium) | Tracing the metabolic conversion to JA-Ile |
| ¹³C-labeled L-isoleucine | ¹³C | Studying the biosynthesis of JA-Ile |
| Deuterated jasmonic acid | ²H (Deuterium) | Internal standard and metabolic tracer |
Future Research Directions in N + Jasmonoyl L Isoleucine Biology
Elucidating Novel N-[(+)-Jasmonoyl]-(L)-isoleucine-Interacting Proteins
The biological activity of JA-Ile is initiated by its perception through a co-receptor complex formed by CORONATINE (B1215496) INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. biorxiv.orgnih.govresearchgate.net The binding of JA-Ile to this complex triggers the ubiquitination and subsequent degradation of JAZ proteins, liberating transcription factors, such as MYC2, to activate downstream gene expression. nih.govelsevierpure.com While this core mechanism is well-established, the full spectrum of proteins that interact directly or indirectly with JA-Ile or its signaling components is far from complete.
Future research will focus on identifying and characterizing new proteins that modulate JA-Ile signaling. These efforts are crucial for understanding the specificity and complexity of jasmonate responses. Key research objectives include:
Identification of Novel Receptor Components: Investigating whether variations of the COI1-JAZ co-receptor exist in different plant species or under specific stress conditions.
Discovering New Downstream Effectors: Beyond the well-known MYC transcription factors, identifying other proteins that are released upon JAZ degradation and mediate specific branches of the JA-Ile response.
Mapping the JA-Ile Interactome: Employing advanced proteomic techniques, such as co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS) and yeast two-hybrid screens, to build a comprehensive network of JA-Ile-related protein-protein interactions. elsevierpure.com This includes identifying proteins that interact with the metabolic enzymes that synthesize and catabolize JA-Ile, such as JASMONATE RESISTANT 1 (JAR1), CYP94 family enzymes, and amidohydrolases (IAR3/ILL6), thereby influencing hormone homeostasis. biorxiv.orgnih.gov
Biochemical assays have been used to quantify the binding affinities between key signaling proteins, revealing a hierarchy that governs the activation and feedback regulation of the pathway. elsevierpure.com Expanding these quantitative analyses to newly discovered proteins will be essential for modeling the dynamics of the signaling network.
Table 1: Known and Potential Protein Interactors in the JA-Ile Signaling Pathway
| Protein Class | Specific Examples | Role in JA-Ile Biology | Future Research Focus |
| Co-receptor Complex | COI1, JAZ family proteins | Direct perception of JA-Ile and repression of transcription. researchgate.netnih.gov | Identifying novel JAZ-interacting partners; understanding the functional specificity of different JAZ proteins. |
| Transcription Factors | MYC2, MYC3, ERF, WRKY, ORA59 | Activation or repression of JA-Ile responsive genes. biorxiv.orgnih.gov | Uncovering the full range of TFs regulated by JAZs; elucidating combinatorial control of target genes. |
| Transcriptional Mediators | MED25 | Bridges transcription factors to the RNA polymerase II complex. biorxiv.orgelsevierpure.com | Identifying other mediator subunits involved and how they confer specificity. |
| Metabolic Enzymes (Catabolism) | CYP94B1, CYP94B3, CYP94C1, IAR3, ILL6 | Inactivation and turnover of JA-Ile, terminating the signal. biorxiv.orgnih.gov | Discovering new catabolic enzymes and understanding their regulation to control signal duration. |
| Metabolic Enzymes (Biosynthesis) | JAR1 | Conjugation of jasmonic acid to isoleucine to form active JA-Ile. nih.govnih.gov | Investigating the regulation of JAR1 activity and substrate availability. |
| Potential Novel Interactors | Calcium-binding proteins, Kinases, Phosphatases | Modulation of signaling pathway activity through post-translational modifications. | Identifying specific kinases/phosphatases that target core signaling components like JAZ or MYC proteins. |
Spatiotemporal Dynamics of this compound Production and Action
Upon stress, such as mechanical wounding or herbivore attack, JA-Ile levels increase rapidly not only in the directly affected tissues but also in distant, systemic parts of the plant. researchgate.net This systemic response is critical for priming the entire plant for defense. Understanding the precise timing and location of JA-Ile synthesis, transport, and perception is fundamental to comprehending its role in coordinating whole-plant responses.
Future research must aim to visualize and quantify these dynamics with higher resolution. Key challenges and directions include:
Developing Biosensors: Creating genetically encoded biosensors for JA-Ile that can be used for live imaging in planta. This would allow for real-time tracking of hormone accumulation and clearance in specific cells and tissues.
High-Resolution Mass Spectrometry Imaging: Applying advanced mass spectrometry imaging (MSI) techniques to map the distribution of JA-Ile and its metabolites at the subcellular level.
Tracing Long-Distance Signals: Identifying the molecules that travel long distances to initiate systemic JA-Ile production. While JA itself is a candidate, other signaling molecules may be involved. Research has shown that the speed of the stimulus leading to JA accumulation in distal leaves can be at least 3 cm/min. researchgate.net
Studies have begun to map the timeline of jasmonate accumulation. Following wounding, levels of both jasmonic acid (JA) and JA-Ile can rise within minutes, reaching peak levels within 10 to 60 minutes in both local and systemic tissues. nih.govresearchgate.net Further investigation is needed to understand how these dynamics are altered by different environmental cues and in different plant species.
Table 2: Temporal Dynamics of Jasmonate Accumulation in Response to Wounding in Arabidopsis thaliana
| Time Post-Wounding | Event | Location | Reference |
| < 5 minutes | Initial increase in JA and JA-Ile levels. | Local and systemic tissues | nih.govresearchgate.net |
| 10 - 60 minutes | Peak accumulation of JA and JA-Ile. | Local and systemic tissues | researchgate.net |
| > 60 minutes | Accumulation of catabolites (e.g., 12-OH-JA-Ile). | Primarily midveins of wounded leaves | researchgate.net |
Integrative Omics Approaches to this compound Signaling Networks
The JA-Ile signaling pathway does not operate in isolation; it is part of a complex and highly interconnected regulatory network that involves extensive crosstalk with other hormone pathways (e.g., salicylic (B10762653) acid, ethylene (B1197577), abscisic acid). nih.govnih.gov A complete understanding of JA-Ile's function requires a systems-level perspective. Integrative "multi-omics" approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for achieving this holistic view. mdpi.comnih.gov
Future research will increasingly rely on these integrated strategies to:
Reconstruct Gene Regulatory Networks (GRNs): Combining time-series transcriptomic data with proteomic and phosphoproteomic data to build dynamic models of the JA-Ile-governed regulatory network. nih.gov Such models can predict novel network components and points of crosstalk.
Identify Downstream Metabolic Outputs: Using integrated metabolomic and transcriptomic analyses to link JA-Ile signaling to the biosynthesis of specific defense compounds, such as alkaloids, terpenoids, and phenolic compounds. nih.govnih.gov
Uncover Post-Translational Regulation: Utilizing phosphoproteomics to identify kinases and phosphatases that regulate the activity of JA-Ile signaling proteins, adding another layer of control to the pathway.
Explore Epigenetic Regulation: Integrating data from chromatin accessibility studies (e.g., ATAC-seq) with transcriptomics to understand how JA-Ile signaling may be influenced by changes in chromatin structure. mdpi.com
These multi-omics frameworks provide an unbiased, discovery-driven approach to move beyond the core pathway and map the entire JA-Ile signaling landscape, revealing how a single hormone can orchestrate a wide array of physiological responses. nih.govnih.gov
Table 3: Application of Omics Technologies in JA-Ile Research
| Omics Type | Technology Examples | Key Insights Gained | Future Applications |
| Transcriptomics | RNA-Seq, Microarrays | Identification of JA-Ile responsive genes; understanding transcriptional reprogramming. nih.govnih.gov | Single-cell RNA-Seq to dissect cell-type-specific responses to JA-Ile. |
| Proteomics | Mass Spectrometry (MS) | Identification of proteins in signaling complexes; quantification of protein abundance changes. nih.gov | Characterizing post-translational modifications (e.g., phosphorylation, ubiquitination) on a proteome-wide scale. |
| Metabolomics | GC-MS, LC-MS | Quantification of JA-Ile and its metabolites; discovery of downstream defensive compounds. researchgate.netnih.gov | Spatially-resolved metabolomics (Metabolite Imaging) to map compound distribution in tissues. |
| Integrative Omics | Multi-omics network analysis | Reconstruction of regulatory networks; identification of crosstalk with other pathways. nih.govmdpi.com | Building predictive models of plant responses to combined stresses based on JA-Ile network dynamics. |
Engineering this compound Pathways for Agricultural Applications
Translating fundamental knowledge of JA-Ile signaling into practical agricultural solutions is a major long-term goal. nih.gov The central role of JA-Ile in mediating defense against insect pests and necrotrophic pathogens makes it an attractive target for genetic engineering to enhance crop resilience. nih.govmdpi.com However, a significant challenge is the growth-defense trade-off, where constitutive activation of defense responses can lead to stunted growth and reduced yield.
Future research in this area will focus on sophisticated engineering strategies that allow for precise manipulation of the JA-Ile pathway:
Fine-Tuning Transcription Factor Activity: Engineering key transcription factors like MYC2 or their upstream regulators to be inducible rather than constitutively active. This could involve using pathogen- or pest-inducible promoters to drive their expression, thereby activating defenses only when needed. nih.gov
Modulating JA-Ile Homeostasis: Altering the expression of JA-Ile metabolic enzymes to control the level and duration of the active hormone signal. For example, down-regulating a specific CYP94 catabolic enzyme could prolong the defense signal, while overexpressing an amidohydrolase might shorten it to minimize growth costs. biorxiv.org
Targeting Specific Defense Branches: Identifying and engineering downstream components that control specific defense outputs (e.g., production of a particular anti-feedant) without activating the full spectrum of JA-Ile responses that negatively impact growth.
Enhancing Resistance through Precursors: Research has shown that exogenous application of isoleucine can enhance plant resistance to certain pathogens by boosting JA-Ile levels, suggesting that engineering isoleucine biosynthesis or transport could be a viable strategy. frontiersin.org
By moving beyond simple overexpression of core components, these advanced engineering approaches promise to uncouple defense activation from yield penalties, leading to the development of crops with enhanced, durable resistance to a range of biotic stresses. mdpi.comresearchgate.net
Table 4: Examples of Genetic Engineering Targets in the JA-Ile Pathway for Crop Improvement
| Target Gene/Protein | Engineering Strategy | Desired Agricultural Trait | Reference |
| OsMYC2 | Overexpression | Increased resistance to chewing insects (e.g., Chilo suppressalis) in rice. | nih.gov |
| OsWRKY30/53 | Overexpression | Enhanced pest resistance without significant growth compromise in rice. | nih.gov |
| CYP94 family | Knock-out / Down-regulation | Potentially prolonged JA-Ile signal for heightened defense. | biorxiv.org |
| IAR3/ILL6 | Knock-out / Down-regulation | Increased JA-Ile accumulation upon stress for enhanced defense. | biorxiv.org |
| JAR1 | Overexpression | Potentially faster or stronger JA-Ile production for rapid defense activation. | frontiersin.org |
Q & A
Q. What are the structural characteristics of JA-Ile, and how do they influence its biological activity?
JA-Ile consists of a (+)-jasmonoyl moiety conjugated to L-isoleucine via an amide bond. The stereochemistry of both components is critical: the (1S,2S) configuration of the jasmonoyl group and the L-isoleucine side chain determine receptor binding specificity and signaling efficacy . Structural analysis typically employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to verify chirality and purity, as deviations (e.g., allo-isoleucine epimers) may lead to inactive analogs .
Q. What analytical methods are recommended for quantifying JA-Ile in plant tissues?
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard. Isotope dilution using - or -labeled JA-Ile as internal standards ensures precision (relative standard deviation < 0.1%) . Sample preparation requires solid-phase extraction to remove interfering metabolites like free amino acids or jasmonic acid derivatives.
Q. How is JA-Ile biosynthesized in planta, and what enzymes are involved?
JA-Ile biosynthesis occurs via two steps: (1) jasmonic acid (JA) synthesis via the lipoxygenase (LOX) pathway and (2) conjugation to L-isoleucine by jasmonoyl-isoleucine synthetase (JAR1). Knockout mutants of JAR1 or isotopic tracing with -Ile can validate pathway dynamics .
Advanced Research Questions
Q. How can researchers resolve discrepancies in JA-Ile accumulation data under abiotic stress?
Contradictions often arise from incomplete stressor quantification (e.g., ozone levels) or tissue-specific sampling. A standardized approach includes:
Q. What experimental designs optimize JA-Ile functional studies in hormone cross-talk?
Factorial designs are effective for dissecting interactions (e.g., JA-Ile × salicylic acid). Example parameters:
| Variable | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| JA-Ile (nM) | 0 | 10 | 100 |
| SA (µM) | 0 | 50 | 100 |
| Outputs : Transcriptomic profiling (RNA-seq) of marker genes (e.g., MYC2, PDF1.2) and hormone quantification via LC-MS/MS . |
Q. How do isotopic labeling strategies address challenges in JA-Ile turnover studies?
Pulse-chase experiments with -Ile or -JA track JA-Ile synthesis/degradation. Key considerations:
Q. What methodologies mitigate artifacts in JA-Ile receptor binding assays?
Artifacts : Non-specific binding of analogs (e.g., JA-Leu) to COI1 receptors. Solutions:
- Competitive binding assays : Include excess unlabeled JA-Ile to confirm specificity.
- Structural analogs : Test epimers (e.g., D-isoleucine conjugates) to validate stereochemical requirements .
Data Contradiction and Validation
Q. Why do conflicting reports exist about JA-Ile’s role in root growth inhibition?
Discrepancies may stem from:
- Genetic background : Arabidopsis ecotypes (e.g., Col-0 vs. Ws-4) differ in JA-Ile sensitivity.
- Microbiome interference : Endophytic fungi can metabolize JA-Ile, altering local concentrations. Validation : Use axenic cultures and mutant lines (coi1-1) to isolate JA-Ile-specific effects .
Q. How should researchers address variability in JA-Ile quantification across laboratories?
Implement harmonized protocols:
- Reference materials : Use NIST-traceable JA-Ile standards for calibration.
- Inter-lab comparisons : Share spiked samples to assess reproducibility (CV < 5%) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
